KR-32568
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(diaminomethylidene)-5-(5-fluoro-2-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-7-2-3-8(14)6-9(7)10-4-5-11(19-10)12(18)17-13(15)16/h2-6H,1H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLDHYBZLVASJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=C(O2)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463814 | |
| Record name | N-(Aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852146-73-7 | |
| Record name | KR-32568 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852146737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KR-32568 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KR-32568 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ7D8A9YGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Function of KR-32568: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-32568 is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1), a crucial membrane protein involved in intracellular pH and sodium homeostasis. This technical guide provides an in-depth overview of the biological function of this compound, with a primary focus on its cardioprotective effects. Through the inhibition of NHE-1, this compound demonstrates significant efficacy in mitigating ischemia/reperfusion injury in preclinical models. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and presents signaling pathways and experimental workflows through explanatory diagrams.
Core Mechanism of Action: NHE-1 Inhibition
This compound exerts its primary biological effect by inhibiting the sodium-hydrogen exchanger isoform-1 (NHE-1).[1][2] NHE-1 is a ubiquitous plasma membrane protein that mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion. Under physiological conditions, NHE-1 plays a housekeeping role in maintaining intracellular pH (pHi) and cell volume.
However, during pathological conditions such as myocardial ischemia, intracellular acidosis triggers the overactivation of NHE-1. This leads to a rapid influx of sodium ions (Na+), which in turn reverses the function of the sodium-calcium exchanger (NCX). The reversed NCX activity results in an accumulation of intracellular calcium (Ca2+), leading to cellular injury, arrhythmias, and ultimately, cell death.
By selectively inhibiting NHE-1, this compound prevents this detrimental cascade of events, thereby protecting cardiac cells from the damage induced by ischemia and reperfusion.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (NHE-1 Inhibition) | 230 nM | Not Specified | [1] |
Table 2: In Vivo Cardioprotective Effects of this compound in a Rat Model of Ischemia/Reperfusion Injury
| Parameter | Control | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) | Reference |
| Infarct Size (%) | 67 | 43 | 24 | [2] |
| Ventricular Premature Beats (Total Number) | 530 | 266 | 115 | [2] |
| Ventricular Tachycardia (VT) Incidence (%) | 51 | 21 | 8 | [2] |
| VT Duration (s) | 238 | 63 | 33 | [2] |
| Ventricular Fibrillation (VF) Incidence (%) | 17 | 8 | 0 | [2] |
| VF Duration (s) | 85 | 18 | 1 | [2] |
Signaling Pathway
While the direct inhibition of NHE-1 is the primary mechanism of action, evidence from related compounds suggests the involvement of downstream pro-survival signaling pathways. The cardioprotective effects of NHE-1 inhibition are likely mediated, at least in part, by the activation of the Akt/GSK-3β signaling pathway. Akt, a serine/threonine kinase, is a key regulator of cell survival. Upon activation, Akt phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), a protein that promotes apoptosis. The inhibition of GSK-3β leads to a reduction in cell death and enhanced cell survival.
Experimental Protocols
The following sections describe the likely methodologies for key experiments cited in the evaluation of this compound.
Ischemia/Reperfusion Injury Model in Rats
This in vivo model is crucial for assessing the cardioprotective efficacy of this compound.
Objective: To induce a controlled myocardial infarction in rats to evaluate the effect of this compound on infarct size and cardiac arrhythmias.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Mechanical ventilator
-
Surgical instruments
-
Suture material (e.g., 6-0 silk)
-
This compound solution
-
Vehicle control solution
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans Blue dye
Procedure:
-
Anesthetize the rat and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a silk suture.
-
Administer this compound or vehicle intravenously at the desired dose (e.g., 0.1 or 1.0 mg/kg) prior to ischemia.
-
Maintain ischemia for a set period (e.g., 30 minutes).
-
Release the ligature to allow for reperfusion (e.g., 2.5 hours).
-
During ischemia and reperfusion, monitor electrocardiogram (ECG) for arrhythmias.
-
At the end of the reperfusion period, re-ligate the LAD and infuse Evans Blue dye to delineate the area at risk.
-
Excise the heart, freeze, and slice it into sections.
-
Incubate the slices in TTC stain to differentiate between infarcted (pale) and viable (red) tissue.
-
Quantify the infarct size as a percentage of the area at risk.
NHE-1 Mediated Platelet Swelling Assay
This in vitro assay is used to determine the inhibitory activity of this compound on NHE-1.
Objective: To measure the dose-dependent inhibition of NHE-1 by this compound by assessing its effect on platelet swelling induced by intracellular acidification.
Materials:
-
Rabbit platelets
-
Ammonium chloride (NH4Cl) solution
-
This compound solutions of varying concentrations
-
Spectrophotometer or particle size analyzer
Procedure:
-
Isolate platelets from rabbit blood.
-
Induce intracellular acidification by pre-incubating the platelets with NH4Cl. This creates an outward-directed proton gradient.
-
Resuspend the acid-loaded platelets in a sodium-containing medium. The influx of Na+ via NHE-1 will cause the platelets to swell.
-
In parallel experiments, pre-incubate the acid-loaded platelets with varying concentrations of this compound before resuspension in the sodium-containing medium.
-
Monitor the change in platelet volume (swelling) over time using light scattering or a particle size analyzer.
-
Calculate the percentage of inhibition of swelling at each concentration of this compound to determine the IC50 value.
Western Blot Analysis for Akt and GSK-3β Phosphorylation
This biochemical assay can be used to investigate the effect of this compound on the proposed downstream signaling pathway.
Objective: To determine if this compound treatment leads to the phosphorylation of Akt and GSK-3β in cardiac cells subjected to ischemia/reperfusion.
Materials:
-
Cardiac tissue lysates from the ischemia/reperfusion experiment
-
Protein electrophoresis equipment (SDS-PAGE)
-
Electrotransfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from the cardiac tissue of control and this compound-treated animals from the ischemia/reperfusion model.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a promising therapeutic agent with a clear mechanism of action as a potent NHE-1 inhibitor. The available data strongly support its cardioprotective effects in preclinical models of ischemia/reperfusion injury. Further investigation into its modulation of downstream signaling pathways, such as the Akt/GSK-3β pathway, will provide a more comprehensive understanding of its biological function and may reveal additional therapeutic applications. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other NHE-1 inhibitors.
References
An In-Depth Technical Guide to KR-32568: A Selective NHE-1 Inhibitor for Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-32568 (CAS Number: 852146-73-7) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1), a critical transmembrane ion transporter involved in intracellular pH regulation. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of this compound, with a focus on its cardioprotective effects. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its known quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.
Core Compound Details
| Property | Value |
| Compound Name | This compound |
| CAS Number | 852146-73-7 |
| Chemical Name | N-(aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide |
| Alternative Names | [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine |
| Molecular Formula | C₁₃H₁₂FN₃O₂ |
| Molecular Weight | 261.25 g/mol |
| Primary Target | Sodium-Hydrogen Exchanger Isoform-1 (NHE-1) |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through the selective inhibition of the sodium-hydrogen exchanger isoform-1 (NHE-1). NHE-1 is a ubiquitous plasma membrane protein that plays a crucial role in maintaining intracellular pH (pHi) by extruding one intracellular proton in exchange for one extracellular sodium ion.
During pathological conditions such as myocardial ischemia, intracellular acidosis develops due to anaerobic metabolism. This acidosis activates NHE-1, leading to an excessive influx of sodium ions. The increased intracellular sodium concentration reverses the action of the sodium-calcium exchanger (NCX), causing an influx of calcium ions and subsequent intracellular calcium overload. This calcium overload is a key contributor to myocardial injury, leading to hypercontracture, mitochondrial dysfunction, and cell death.
By inhibiting NHE-1, this compound prevents the detrimental influx of sodium, thereby mitigating the subsequent calcium overload and protecting cardiac cells from ischemia-reperfusion injury.
Synthesis
The synthesis of this compound is based on the methodology for (5-arylfuran-2-ylcarbonyl)guanidines. The key steps involve the formation of a 5-arylfuran-2-carboxylic acid intermediate followed by coupling with guanidine.
General Synthetic Scheme:
-
Formation of the furan ring: This can be achieved through various organic synthesis methods, often involving a condensation reaction to form the furan core with the desired aryl substituent.
-
Carboxylation: Introduction of a carboxylic acid group at the 2-position of the furan ring.
-
Amide coupling with guanidine: The 5-arylfuran-2-carboxylic acid is activated and then reacted with guanidine to form the final product, this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Species/Model | Reference |
| NHE-1 Inhibitory Activity (IC₅₀) | 230 nM | In vitro (platelet swelling assay) | [1][2] |
| Myocardial Infarct Size Reduction | Significant reduction at 0.3 mg/kg | Rat model of ischemia-reperfusion | [1] |
| Cardiac Contractile Function Restoration | Effective at 10 µM | Ex vivo isolated ischemic rat heart | [1][2] |
Experimental Protocols
In Vitro NHE-1 Inhibition Assay (Platelet Swelling Assay)
This assay measures the ability of a compound to inhibit NHE-1-mediated recovery from intracellular acidification in platelets, which is observed as a change in platelet volume.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from a suitable animal model (e.g., rabbit) and centrifuged to obtain PRP.
-
Intracellular Acidification: Platelets in the PRP are acid-loaded, typically using a weak acid like propionate, which causes a decrease in intracellular pH.
-
NHE-1 Activity Measurement: The recovery of intracellular pH, mediated by NHE-1, leads to an influx of Na⁺ and water, causing the platelets to swell. This swelling is monitored as a change in light absorbance or by using a cell-sizing instrument.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on platelet swelling.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of the NHE-1 activity (IC₅₀) is calculated.
In Vivo Myocardial Ischemia-Reperfusion Injury Model
This in vivo model is used to evaluate the cardioprotective effects of this compound in a setting that mimics a heart attack.
Animal Model: Male Sprague-Dawley rats are commonly used.
Surgical Procedure:
-
Anesthesia and Ventilation: Rats are anesthetized, and a ventilator is used to maintain respiration.
-
Thoracotomy: A surgical incision is made to expose the heart.
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia. The duration of ischemia is typically 30-45 minutes.
-
Reperfusion: The ligature is released to allow blood flow to return to the ischemic area, initiating the reperfusion phase, which typically lasts for several hours to days.
Drug Administration:
-
This compound is administered intravenously at a specified dose (e.g., 0.3 mg/kg) either before the onset of ischemia (pre-treatment) or at the time of reperfusion.
Endpoint Measurements:
-
Infarct Size Determination: After the reperfusion period, the heart is excised. The area at risk (the area supplied by the ligated artery) and the infarcted area are delineated using staining techniques. A common method is the use of Evans blue dye to identify the non-ischemic tissue and 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) myocardial tissue within the area at risk. The infarct size is expressed as a percentage of the area at risk.
-
Cardiac Function Assessment: Hemodynamic parameters such as left ventricular developed pressure (LVDP) and the maximum rate of pressure rise and fall (±dP/dt) can be measured to assess cardiac contractile function.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic data for this compound in the public domain is limited. However, for NHE-1 inhibitors as a class, key considerations include bioavailability, plasma half-life, and tissue distribution, particularly to the myocardium. The pharmacodynamic effects of this compound are directly linked to its ability to inhibit NHE-1, leading to the observed cardioprotective outcomes. Further research is needed to fully characterize the pharmacokinetic profile of this compound.
Conclusion
This compound is a potent and selective NHE-1 inhibitor that has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. Its mechanism of action, centered on the attenuation of intracellular sodium and subsequent calcium overload, represents a promising therapeutic strategy for the treatment of ischemic heart disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other NHE-1 inhibitors.
References
KR-32568 (C13H12FN3O2): A Technical Guide on a Cardioprotective Sodium-Hydrogen Exchanger-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular compound KR-32568, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). With the molecular formula C13H12FN3O2, this compound has demonstrated significant cardioprotective effects in preclinical studies of myocardial ischemia-reperfusion injury. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Compound Information
| Property | Value |
| IUPAC Name | N-(diaminomethylidene)-5-(5-fluoro-2-methylphenyl)furan-2-carboxamide |
| Molecular Formula | C13H12FN3O2 |
| Molecular Weight | 261.26 g/mol |
| CAS Number | 852146-73-7 |
| Mechanism of Action | Selective inhibitor of Sodium-Hydrogen Exchanger-1 (NHE-1) |
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro NHE-1 Inhibitory Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 230 nM | Not Specified | [1] |
Table 2: In Vivo Efficacy in a Rat Model of Myocardial Ischemia-Reperfusion Injury
| Dose (mg/kg, i.v.) | Outcome | Result | Reference |
| 0.1 | Reduction in Infarct Size | Reduced infarct size from 67% (control) to 43%[2] | [2] |
| 1.0 | Reduction in Infarct Size | Reduced infarct size from 67% (control) to 24%[2] | [2] |
| 0.1 | Reduction in Ventricular Premature Beats | Reduced from 530 (control) to 266 beats[2] | [2] |
| 1.0 | Reduction in Ventricular Premature Beats | Reduced from 530 (control) to 115 beats[2] | [2] |
| 0.1 | Reduction in Ventricular Tachycardia (VT) Incidence | Reduced from 51% (control) to 21%[2] | [2] |
| 1.0 | Reduction in Ventricular Tachycardia (VT) Incidence | Reduced from 51% (control) to 8%[2] | [2] |
| 0.1 | Reduction in VT Duration | Reduced from 238 s (control) to 63 s[2] | [2] |
| 1.0 | Reduction in VT Duration | Reduced from 238 s (control) to 33 s[2] | [2] |
| 0.1 | Reduction in Ventricular Fibrillation (VF) Incidence | Reduced from 17% (control) to 8%[2] | [2] |
| 1.0 | Reduction in Ventricular Fibrillation (VF) Incidence | Reduced from 17% (control) to 0%[2] | [2] |
| 0.1 | Reduction in VF Duration | Reduced from 85 s (control) to 18 s[2] | [2] |
| 1.0 | Reduction in VF Duration | Reduced from 85 s (control) to 1 s[2] | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is part of a broader synthesis of (5-arylfuran-2-ylcarbonyl)guanidines. While the specific, detailed protocol for this compound is found within the primary literature, the general approach involves the coupling of a 5-arylfuran-2-carboxylic acid with guanidine. The synthesis of the precursor, 5-(5-fluoro-2-methylphenyl)furan-2-carboxylic acid, can be achieved through a Suzuki coupling reaction between a boronic acid derivative of the phenyl component and a furan-2-carboxylic acid derivative.
In Vitro NHE-1 Inhibition Assay
The inhibitory activity of this compound on NHE-1 is determined by measuring its effect on the recovery of intracellular pH (pHi) following an acid load in a suitable cell line (e.g., PS120 fibroblasts stably expressing human NHE-1).
-
Cell Preparation: Cells are cultured to confluency on coverslips.
-
Dye Loading: The cells are loaded with the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) by incubation in a buffer containing the dye. Intracellular esterases cleave the AM ester group, trapping the fluorescent BCECF inside the cells.
-
Acidification: Intracellular acidosis is induced by the ammonium prepulse technique. Cells are incubated in a solution containing NH4Cl, which leads to intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.
-
pH Recovery Monitoring: The recovery of pHi is monitored by measuring the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a single wavelength (e.g., 535 nm).
-
Inhibitor Application: this compound at various concentrations is added to the buffer, and the rate of pHi recovery is measured.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the pHi recovery rate against the concentration of this compound.
In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats
The cardioprotective effects of this compound are evaluated in an anesthetized rat model of surgically induced myocardial ischemia and reperfusion.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a tracheotomy is performed to allow for artificial ventilation. Body temperature is maintained at 37°C.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce ischemia.
-
Ischemia and Reperfusion: The LAD artery is occluded for a period of 30 minutes, followed by a reperfusion period of 2.5 hours, achieved by releasing the ligature.
-
Drug Administration: this compound is administered as an intravenous bolus 10 minutes prior to the onset of ischemia.
-
Assessment of Infarct Size: At the end of the reperfusion period, the heart is excised. The area at risk is determined by perfusing the heart with Evans blue dye, and the infarct size is quantified by staining the heart slices with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct size is expressed as a percentage of the area at risk.
-
Arrhythmia Analysis: Electrocardiogram (ECG) is monitored throughout the experiment to record the incidence and duration of ventricular arrhythmias.
Visualizations
Signaling Pathway of Myocardial Ischemia-Reperfusion Injury and NHE-1 Inhibition
Caption: NHE-1 signaling cascade in cardiac ischemia-reperfusion injury.
Experimental Workflow for In Vivo Ischemia-Reperfusion Model
Caption: Workflow for the in vivo rat model of myocardial ischemia-reperfusion.
Logical Relationship of this compound's Cardioprotective Effect
Caption: Logical flow of this compound's mechanism to cardioprotection.
References
Unveiling the Cardioprotective Potential of KR-32568: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the cardioprotective effects of KR-32568, a potent and selective inhibitor of the sodium/hydrogen exchanger-1 (NHE-1). The following sections detail the quantitative effects of this compound on key cardiac parameters, the experimental methodologies used in its evaluation, and the underlying signaling pathways involved in its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Assessment of Cardioprotective Efficacy
The cardioprotective effects of this compound have been demonstrated in a rat model of ischemia/reperfusion injury. Administration of this compound prior to an ischemic event leads to a significant, dose-dependent reduction in myocardial infarct size and a marked decrease in the incidence and duration of ventricular arrhythmias.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Size (% of risk area) |
| Control | - | 67% |
| This compound | 0.1 | 43% |
| This compound | 1.0 | 24% |
Table 2: Anti-arrhythmic Effects of this compound during Ischemia/Reperfusion
| Parameter | Control | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) |
| Total Ventricular Premature Beats | 530 | 266 | 115 |
| Ventricular Tachycardia (VT) Incidence | 51% | 21% | 8% |
| VT Duration (s) | 238 | 63 | 33 |
| Ventricular Fibrillation (VF) Incidence | 17% | 8% | 0% |
| VF Duration (s) | 85 | 18 | 1 |
These data clearly indicate a robust cardioprotective profile for this compound, with a significant reduction in both ischemic tissue damage and life-threatening arrhythmias.[1][2]
Experimental Protocol: In Vivo Ischemia/Reperfusion Model
The evaluation of this compound's cardioprotective effects was conducted using an established in vivo rat model of myocardial ischemia and reperfusion. This model is designed to mimic the conditions of a heart attack and subsequent restoration of blood flow.
Animal Model: Anesthetized rats are used for this experimental model.
Surgical Procedure:
-
The animals are anesthetized to ensure a lack of pain and distress.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and ligated to induce myocardial ischemia.
Ischemia and Reperfusion Protocol:
-
Ischemia: The LAD coronary artery is occluded for a period of 30 minutes.
-
Reperfusion: The ligature is released, allowing blood flow to be restored to the previously ischemic myocardial tissue for a duration of 2.5 hours.
Drug Administration:
-
This compound is administered as an intravenous (i.v.) bolus 10 minutes prior to the induction of ischemia.
Assessment of Cardioprotective Effects:
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area of myocardial infarction is determined using staining techniques to differentiate necrotic from viable tissue.
-
Arrhythmia Analysis: Electrocardiogram (ECG) monitoring is performed throughout the ischemia and reperfusion periods to record and quantify the incidence and duration of ventricular arrhythmias.
The following diagram illustrates the workflow of this experimental protocol.
References
Technical Guide: KR-32568, a Novel NHE-1 Inhibitor for Ischemia-Reperfusion Injury Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KR-32568, a potent and selective inhibitor of the sodium/hydrogen exchanger isoform-1 (NHE-1), for the investigation of ischemia-reperfusion (I/R) injury. This document consolidates available preclinical data, outlines detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.
Core Concepts: this compound and its Mechanism of Action
This compound, with the chemical name [5-(2-Methyl-5-Fluorophenyl)furan-2-ylcarbonyl]guanidine, is a novel small molecule that has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. Its primary mechanism of action is the selective inhibition of the sodium/hydrogen exchanger isoform-1 (NHE-1).
During ischemia, intracellular acidosis develops due to anaerobic metabolism. This activates the NHE-1, which attempts to restore intracellular pH by extruding protons in exchange for sodium ions. However, this leads to an accumulation of intracellular sodium. This sodium overload, in turn, reverses the function of the Na+/Ca2+ exchanger, causing a massive influx of calcium ions. This intracellular calcium overload is a critical factor in the pathophysiology of reperfusion injury, leading to hypercontracture, mitochondrial dysfunction, arrhythmia, and ultimately, cell death.
This compound, by inhibiting NHE-1, mitigates this cascade of events, thereby protecting the myocardium from the detrimental effects of reperfusion.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study evaluating the efficacy of this compound in a rat model of myocardial ischemia-reperfusion injury.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | Dose (mg/kg, i.v.) | Myocardial Infarct Size (%) |
| Control (Vehicle) | - | 67 |
| This compound | 0.1 | 43 |
| This compound | 1.0 | 24 |
Table 2: Anti-arrhythmic Effects of this compound during Ischemia/Reperfusion
| Parameter | Control (Vehicle) | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) |
| Ventricular Premature Beats (VPBs) | |||
| Total Number | 530 | 266 | 115 |
| Ventricular Tachycardia (VT) | |||
| Incidence (%) | 51 | 21 | 8 |
| Duration (s) | 238 | 63 | 33 |
| Ventricular Fibrillation (VF) | |||
| Incidence (%) | 17 | 8 | 0 |
| Duration (s) | 85 | 18 | 1 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of NHE-1 in Ischemia-Reperfusion Injury
Experimental Workflow: Rat Model of Myocardial I/R Injury
Detailed Experimental Protocols
The following protocols are synthesized from the available literature on this compound and standard methodologies for inducing myocardial ischemia-reperfusion injury in rats.
Animal Model: Anesthetized Rat Myocardial Ischemia-Reperfusion
Objective: To induce a reproducible model of myocardial infarction and reperfusion injury in rats to evaluate the cardioprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital or isoflurane)
-
Mechanical ventilator
-
ECG monitoring system with needle electrodes
-
Temperature controller and heating pad
-
Surgical instruments for thoracotomy and vessel ligation
-
6-0 silk suture
-
This compound solution for intravenous administration
-
Vehicle control (e.g., saline)
-
Triphenyltetrazolium chloride (TTC)
-
Formalin solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C. Intubate the trachea and connect to a mechanical ventilator. Insert catheters into a femoral vein for drug administration and a femoral artery for blood pressure monitoring (optional). Place needle electrodes for continuous ECG recording.
-
Surgical Procedure: Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart. Gently open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Drug Administration: Administer a single intravenous bolus of this compound (0.1 or 1.0 mg/kg) or vehicle control 10 minutes prior to the induction of ischemia.
-
Ischemia: Ligate the LAD coronary artery approximately 2-3 mm from its origin using a 6-0 silk suture. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium and by ST-segment elevation on the ECG. Maintain the occlusion for 30 minutes.
-
Reperfusion: After the 30-minute ischemic period, release the ligature to allow for reperfusion of the coronary artery. Confirm reperfusion by the return of color to the myocardium and changes in the ECG.
-
Monitoring: Continuously monitor the ECG throughout the ischemia and the 2.5-hour reperfusion period for the analysis of ventricular arrhythmias.
-
Termination and Infarct Size Assessment: At the end of the reperfusion period, euthanize the animal. Excise the heart and cannulate the aorta. Perfuse the heart with saline to wash out the blood, then ligate the LAD at the same location as during the experiment. Perfuse the coronary arteries with a dye such as Evans blue to delineate the area at risk (AAR).
-
Slice the ventricles into 2-mm thick transverse sections. Incubate the slices in a 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Fix the stained slices in 10% formalin. Image the slices and use planimetry software to quantify the infarct size as a percentage of the AAR.
Assessment of Ventricular Arrhythmias
Objective: To quantify the incidence and duration of ventricular arrhythmias during the ischemia and reperfusion periods.
Procedure:
-
Continuously record the ECG from the onset of LAD ligation until the end of the reperfusion period.
-
Analyze the ECG recordings to identify and quantify the following arrhythmic events:
-
Ventricular Premature Beats (VPBs): Isolated, premature QRS complexes.
-
Ventricular Tachycardia (VT): A series of three or more consecutive VPBs.
-
Ventricular Fibrillation (VF): A rapid, chaotic electrical activity.
-
-
For each animal, calculate:
-
The total number of VPBs.
-
The incidence of VT and VF (percentage of animals in each group exhibiting the arrhythmia).
-
The total duration of VT and VF.
-
-
Compare the arrhythmia data between the control and this compound treated groups.
Conclusion
This compound has demonstrated significant cardioprotective effects in a preclinical model of myocardial ischemia-reperfusion injury. Its mechanism as a selective NHE-1 inhibitor provides a clear rationale for its therapeutic potential in reducing infarct size and suppressing life-threatening ventricular arrhythmias. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the efficacy and translational potential of this compound and other NHE-1 inhibitors in the context of ischemic heart disease. Further studies are warranted to explore the downstream signaling effects of this compound in more detail and to evaluate its safety and efficacy in larger animal models.
KR-32568: A Potent NHE-1 Inhibitor for Intracellular pH Regulation and Cardioprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of KR-32568, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). We delve into its mechanism of action in regulating intracellular pH (pHi) and its significant cardioprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a thorough examination of the underlying signaling pathways.
Introduction
The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a critical role in the regulation of intracellular pH by extruding one intracellular proton in exchange for one extracellular sodium ion.[1][2] Dysregulation of NHE-1 activity is implicated in various pathological conditions, including cardiac ischemia-reperfusion injury, heart failure, and cancer.[1][2][3][4] Consequently, NHE-1 has emerged as a promising therapeutic target.
This compound, with the chemical name [5-(2-methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine, is a novel and potent inhibitor of NHE-1.[5][6] This guide will explore the pharmacological properties of this compound, its impact on intracellular pH homeostasis, and its therapeutic potential, with a focus on its cardioprotective effects.
Mechanism of Action of this compound
This compound exerts its pharmacological effects by directly inhibiting the activity of the NHE-1 protein.[5][7] This inhibition prevents the exchange of intracellular protons for extracellular sodium ions, leading to a decrease in intracellular pH, particularly under conditions of cellular acidosis.[1][2]
Signaling Pathway of NHE-1 Regulation and this compound Inhibition
The activity of NHE-1 is tightly regulated by a variety of signaling pathways. Intracellular acidosis is a primary activator of NHE-1.[2] Additionally, growth factors and hormones can stimulate NHE-1 activity through various kinase cascades. The inhibition of NHE-1 by this compound directly counteracts these activation pathways.
Figure 1: Simplified signaling pathway of NHE-1 regulation and inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (NHE-1 Inhibition) | 230 nM | Not specified | [5][7][8][9] |
| IC50 (NHE-1-mediated platelet swelling) | 24 nM | Rabbit | [10] |
Table 1: In Vitro Potency of this compound
| Animal Model | Dosing | Key Findings | Reference |
| Rat model of ischemia-reperfusion | 0.1 - 1.0 mg/kg (i.v.) | Reduced infarct size, decreased ventricular premature beats | [10] |
| Isolated ischemic rat heart | 10 µM | Restored cardiac contractile function | [8][9] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on intracellular pH and NHE-1 activity.
Measurement of Intracellular pH using BCECF-AM
This protocol describes the use of the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) to measure pHi.
Materials:
-
Cells of interest
-
BCECF-AM (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Nigericin and Valinomycin (for calibration)
-
Calibration buffers of known pH
-
Fluorescence microscope or plate reader with excitation at ~490 nm and ~440 nm, and emission at ~535 nm.
Procedure:
-
Cell Preparation: Plate cells on coverslips or in a microplate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM BCECF-AM in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells three times with HBSS to remove extracellular dye.
-
Measurement:
-
Mount the coverslip on a perfusion chamber on the microscope stage or place the microplate in the reader.
-
Excite the cells alternately at 490 nm and 440 nm and record the fluorescence emission at 535 nm. The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.
-
-
Calibration:
-
At the end of each experiment, perfuse the cells with a high-potassium calibration buffer containing 10 µM nigericin and 10 µM valinomycin at a series of known pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Record the F490/F440 ratio for each pH to generate a calibration curve.
-
Use the calibration curve to convert the experimental fluorescence ratios to pHi values.
-
Figure 2: Experimental workflow for intracellular pH measurement using BCECF-AM.
In Vitro NHE-1 Activity Assay (Ammonium Chloride Prepulse Technique)
This protocol is a common method to assess NHE-1 activity by inducing intracellular acidification.
Materials:
-
Cells expressing NHE-1
-
BCECF-AM
-
Sodium-containing buffer (e.g., HBSS)
-
Sodium-free buffer (e.g., N-methyl-D-glucamine-based buffer)
-
Ammonium chloride (NH4Cl) solution
-
This compound or other inhibitors
Procedure:
-
Load cells with BCECF-AM as described in Protocol 4.1.
-
Perfuse the cells with the sodium-containing buffer to establish a baseline pHi.
-
Induce an acid load by perfusing the cells with a buffer containing 20-40 mM NH4Cl for 5-10 minutes. This will initially cause an intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.
-
Remove the NH4Cl by perfusing with a sodium-free buffer. This will cause a sharp drop in pHi.
-
Initiate pHi recovery by reintroducing the sodium-containing buffer. The rate of pHi recovery is a measure of NHE-1 activity.
-
To test the effect of this compound, pre-incubate the cells with the compound for a desired period before the NH4Cl prepulse and include it in the sodium-containing recovery buffer.
-
The rate of pHi recovery (dpH/dt) can be calculated from the initial linear portion of the recovery phase.
Figure 3: Workflow for the in vitro NHE-1 activity assay.
In Vivo Rat Model of Myocardial Ischemia-Reperfusion Injury
This is a generalized protocol to assess the cardioprotective effects of this compound. Specifics may vary based on institutional guidelines and experimental design.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Ventilator
-
Surgical instruments
-
Suture for coronary artery ligation
-
This compound solution for intravenous administration
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
-
ECG monitoring equipment
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and connect it to a ventilator.
-
Surgical Procedure:
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful occlusion is confirmed by regional cyanosis of the myocardium and ECG changes.
-
-
Ischemia and Treatment: Maintain the ischemia for a set period (e.g., 30 minutes). Administer this compound or vehicle intravenously at a specific time point before or during ischemia, or just before reperfusion.
-
Reperfusion: Release the ligature to allow blood flow to return to the ischemic area (reperfusion) for a defined period (e.g., 2 hours).
-
Infarct Size Measurement:
-
At the end of the reperfusion period, excise the heart.
-
Slice the ventricles and incubate them in TTC solution. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Image the heart slices and quantify the infarct size as a percentage of the area at risk.
-
Conclusion
This compound is a valuable research tool and a potential therapeutic agent due to its potent and selective inhibition of NHE-1. Its ability to modulate intracellular pH has significant implications for conditions characterized by cellular acidosis, particularly in the context of cardiac ischemia-reperfusion injury. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the pharmacological and therapeutic properties of this compound. Researchers are encouraged to adapt and optimize these methodologies for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Manipulation of Intracellular pH in Cancer Cells by NHE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (5-Arylfuran-2-ylcarbonyl)guanidines as cardioprotectives through the inhibition of Na+/H+ exchanger isoform-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pre-clinical Rat Model for the Study of Ischemia-reperfusion Injury in Reconstructive Microsurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Therapeutic Potential of NHE-1 Inhibition with KR-32568: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Na+/H+ exchanger isoform 1 (NHE-1) is a critical regulator of intracellular pH and sodium levels, playing a pivotal role in cellular homeostasis. Dysregulation of NHE-1 activity is implicated in the pathophysiology of various cardiovascular diseases, particularly in the context of ischemia-reperfusion injury. KR-32568, a potent and selective inhibitor of NHE-1, has emerged as a promising therapeutic agent with significant cardioprotective potential. This document provides an in-depth technical overview of the therapeutic utility of this compound, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Introduction to NHE-1 and Its Role in Cardiac Pathophysiology
The Na+/H+ exchanger (NHE) family comprises integral membrane proteins that mediate the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[1] NHE-1 is the predominant isoform in the myocardium, where it is crucial for maintaining intracellular pH (pHi).[1] Under pathological conditions such as myocardial ischemia, intracellular acidosis triggers the hyperactivation of NHE-1.[2] This leads to an excessive influx of sodium ions, which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium.[3][4] This intracellular calcium overload is a central event in ischemia-reperfusion injury, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), hypercontracture, and ultimately, cardiomyocyte death through apoptosis and necrosis.[3][5]
Inhibition of NHE-1, therefore, represents a key therapeutic strategy to mitigate the detrimental effects of ischemia-reperfusion. By blocking the initial surge in intracellular sodium, NHE-1 inhibitors can prevent the subsequent calcium overload and its downstream pathological consequences, thereby preserving myocardial viability and function.
This compound: A Potent NHE-1 Inhibitor
This compound, with the chemical name [5-(2-Methyl-5-Fluorophenyl)furan-2-ylcarbonyl]guanidine, is a novel and selective inhibitor of the sodium/hydrogen exchanger-1 (NHE-1).[6] Preclinical studies have demonstrated its significant cardioprotective effects, positioning it as a strong candidate for further development in the treatment of ischemic heart disease.
Potency and Selectivity
This compound exhibits high potency in inhibiting NHE-1 activity. In vitro assays have established its inhibitory concentration (IC50) values, highlighting its efficacy at the molecular level.
| Assay Type | IC50 Value | Reference |
| NHE-1 Inhibition (General) | 230 nM | [7] |
| NHE-1-Mediated Rabbit Platelet Swelling | 24 nM | [7] |
Preclinical Efficacy in Myocardial Ischemia-Reperfusion Injury
The cardioprotective effects of this compound have been robustly demonstrated in a preclinical rat model of myocardial ischemia and reperfusion injury. Intravenous administration of this compound prior to the ischemic event led to a significant, dose-dependent reduction in infarct size and a marked decrease in the incidence and duration of life-threatening ventricular arrhythmias.
Reduction of Myocardial Infarct Size
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Size (% of Area at Risk) | % Reduction | Reference |
| Control (Vehicle) | - | 67% | - | [6] |
| This compound | 0.1 | 43% | 35.8% | [6] |
| This compound | 1.0 | 24% | 64.2% | [6] |
Anti-Arrhythmic Effects
| Arrhythmia Parameter | Control (Vehicle) | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) | Reference |
| Ventricular Premature Beats (Total Number) | 530 | 266 | 115 | [6] |
| Ventricular Tachycardia (VT) Incidence (%) | 51% | 21% | 8% | [6] |
| Ventricular Tachycardia (VT) Duration (s) | 238 | 63 | 33 | [6] |
| Ventricular Fibrillation (VF) Incidence (%) | 17% | 8% | 0% | [6] |
| Ventricular Fibrillation (VF) Duration (s) | 85 | 18 | 1 | [6] |
Mechanism of Action and Signaling Pathways
The primary mechanism by which this compound exerts its cardioprotective effects is through the direct inhibition of the NHE-1 protein. This action initiates a cascade of intracellular events that prevent the pathological consequences of ischemia-reperfusion.
NHE-1 Inhibition and Prevention of Ion Imbalance
During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which activates NHE-1. This compound blocks this activation, preventing the influx of Na+ and the subsequent reversal of the Na+/Ca2+ exchanger, thereby averting catastrophic Ca2+ overload.
Downstream Signaling Consequences
The prevention of ionic imbalance by this compound has profound effects on downstream signaling pathways that are typically activated during ischemia-reperfusion and contribute to cellular damage.
Experimental Protocols
The preclinical efficacy of this compound was established using a well-characterized rat model of myocardial ischemia-reperfusion. The following sections provide a detailed overview of the key experimental methodologies employed.
Animal Model of Myocardial Ischemia-Reperfusion
-
Animal Model: Male Sprague-Dawley rats are utilized.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce regional ischemia.
-
Ischemia and Reperfusion: The LAD artery is occluded for 30 minutes, followed by 2.5 hours of reperfusion, initiated by releasing the ligature.
-
Drug Administration: this compound or vehicle is administered as an intravenous bolus 10 minutes prior to the onset of ischemia.
Measurement of Myocardial Infarct Size
-
Staining: At the end of the reperfusion period, the heart is excised. The area at risk is delineated by perfusing with Evans blue dye, and the infarcted tissue is identified by incubating heart slices in a triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while infarcted tissue remains pale.
-
Quantification: The areas of the left ventricle, the area at risk, and the infarcted area are measured using computerized planimetry. The infarct size is expressed as a percentage of the area at risk.
Assessment of Ventricular Arrhythmias
-
Electrocardiogram (ECG) Monitoring: A continuous ECG is recorded throughout the ischemia and reperfusion periods.
-
Arrhythmia Analysis: The ECG recordings are analyzed to identify and quantify various types of arrhythmias, including:
-
Ventricular Premature Beats (VPBs): Individual ectopic beats originating from the ventricles.
-
Ventricular Tachycardia (VT): A rapid heartbeat that originates in the ventricles.
-
Ventricular Fibrillation (VF): A life-threatening, uncoordinated quivering of the ventricles.
-
-
Data Reporting: The total number of VPBs, the incidence (percentage of animals) of VT and VF, and the duration of these arrhythmias are quantified.
Future Directions and Therapeutic Implications
The robust preclinical data for this compound strongly support its continued development as a cardioprotective agent. Future research should focus on:
-
Clinical Trials: Progression into well-designed clinical trials to evaluate the safety and efficacy of this compound in patients undergoing procedures associated with myocardial ischemia-reperfusion, such as coronary artery bypass grafting (CABG) and percutaneous coronary intervention (PCI).
-
Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with other standard-of-care therapies for acute coronary syndromes.
-
Expanded Indications: Exploring the therapeutic potential of this compound in other conditions where NHE-1 dysregulation is implicated, such as heart failure and certain types of cancer.
Conclusion
This compound is a potent and selective NHE-1 inhibitor with compelling preclinical evidence of cardioprotection in the setting of myocardial ischemia-reperfusion injury. Its ability to prevent intracellular sodium and calcium overload, and thereby mitigate downstream pathological signaling, results in a significant reduction in infarct size and a profound anti-arrhythmic effect. This technical guide provides a comprehensive overview of the current knowledge on this compound, highlighting its therapeutic potential and providing a foundation for its further investigation and clinical development.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Quantification of arrhythmias using scoring systems: an examination of seven scores in an in vivo model of regional myocardial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A model of acute regional myocardial ischemia and reperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quantitation of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
KR-32568: An In-Depth Technical Guide on In Vitro Potency and IC50
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and IC50 of KR-32568, a potent inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1). The data and protocols presented herein are compiled from primary research and are intended to serve as a valuable resource for professionals in the fields of pharmacology and drug development.
Core Quantitative Data
The in vitro potency of this compound as an NHE-1 inhibitor has been determined through a platelet swelling assay. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound. For this compound, two distinct IC50 values have been reported, likely reflecting different experimental conditions or assay endpoints.
| Compound | Target | Assay Type | Reported IC50 | Reference |
| This compound | Sodium-Hydrogen Exchanger Isoform-1 (NHE-1) | Platelet Swelling Assay | 230 nM | Multiple sources[1][2] |
| This compound | Sodium-Hydrogen Exchanger Isoform-1 (NHE-1) | Inhibition of NHE-1-mediated platelet swelling induced by intracellular acidification in rabbit platelet-rich plasma | 24 nM | MedchemExpress Product Information[1] referring to Lee et al., 2005 |
Note on IC50 Discrepancy: The difference in the reported IC50 values (230 nM vs. 24 nM) may be attributable to variations in experimental protocols, such as the species from which the platelets were derived (e.g., human vs. rabbit), the specific method used to induce intracellular acidification, or the readout used to measure platelet swelling. The 24 nM value is explicitly linked to an assay using rabbit platelet-rich plasma.[1]
Experimental Protocol: NHE-1 Inhibition Assay (Platelet Swelling Method)
The following is a detailed methodology for a common type of in vitro assay used to determine the NHE-1 inhibitory activity of compounds like this compound. This protocol is based on the principles of platelet swelling assays described in the scientific literature.
Objective: To measure the ability of a test compound to inhibit the NHE-1-mediated swelling of platelets in response to intracellular acidification.
Materials:
-
Freshly isolated platelets (e.g., from human or rabbit blood)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) fluorescent dye
-
Buffer solutions (e.g., Tyrode's buffer, Na+-free buffer)
-
Acidifying agent (e.g., propionate or nigericin)
-
Test compound (this compound)
-
Positive control (a known NHE-1 inhibitor, e.g., cariporide)
-
Microplate reader with fluorescence capabilities
-
Incubator
Methodology:
-
Platelet Isolation:
-
Draw whole blood into an anticoagulant-containing tube.
-
Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).
-
Further process the PRP to isolate and wash the platelets, resuspending them in a suitable buffer.
-
-
Fluorescent Dye Loading:
-
Incubate the isolated platelets with the pH-sensitive fluorescent dye BCECF-AM. This dye readily enters the cells and is cleaved by intracellular esterases to its fluorescent, membrane-impermeant form (BCECF).
-
The fluorescence of BCECF is pH-dependent and can be used to monitor changes in intracellular pH (pHi).
-
-
Induction of Intracellular Acidification:
-
Resuspend the BCECF-loaded platelets in a sodium-free buffer.
-
Induce a rapid decrease in intracellular pH by adding an acidifying agent like propionate or using an ionophore like nigericin in a potassium-rich medium.
-
-
NHE-1 Activity Measurement:
-
Initiate NHE-1 activity by reintroducing sodium into the extracellular medium. The influx of Na+ in exchange for intracellular H+ will cause the intracellular pH to recover (increase).
-
This pHi recovery is monitored in real-time by measuring the fluorescence of BCECF.
-
-
Inhibition Assay:
-
Pre-incubate aliquots of the BCECF-loaded platelets with various concentrations of the test compound (this compound) or the positive control.
-
Following the pre-incubation, induce intracellular acidification and then initiate NHE-1 activity as described above.
-
Measure the rate of pHi recovery in the presence of the inhibitor.
-
-
Data Analysis:
-
Calculate the rate of pHi recovery for each concentration of the test compound.
-
Plot the percentage of inhibition of the pHi recovery rate against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the rate of pHi recovery.
-
Visualizations
Signaling Pathway of NHE-1 Inhibition
Caption: Mechanism of this compound action on the NHE-1 transporter.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Standardization and Validation of Fluorescence-Based Quantitative Assay to Study Human Platelet Adhesion to Extracellular-Matrix in a 384-Well Plate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: KR-31378 in a Rat Model of Myocardial Infarction-Induced Heart Failure
Disclaimer: Initial searches for KR-32568 in the context of in vivo rat models of myocardial infarction did not yield specific results. The following application notes and protocols are based on published research for a closely related compound, KR-31378 , a novel mitochondrial ATP-sensitive potassium (mitoKATP) channel activator, investigated in a rat model of congestive heart failure induced by myocardial infarction. This information is provided to guide researchers in designing similar preclinical studies.
Introduction
Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, often leading to the development of heart failure. Preclinical animal models are crucial for understanding the pathophysiology of post-MI cardiac remodeling and for evaluating novel therapeutic agents. This document provides detailed application notes and protocols for the use of KR-31378, a mitoKATP channel activator, in a rat model of myocardial infarction-induced congestive heart failure. KR-31378 has shown potential in mitigating cardiac dysfunction and hypertrophy in this preclinical setting. These protocols are intended for researchers, scientists, and drug development professionals working in cardiovascular pharmacology.
Data Presentation
The following tables summarize the quantitative data on the effects of KR-31378 in a rat model of congestive heart failure post-myocardial infarction.
Table 1: Hemodynamic Parameters in Rats with Congestive Heart Failure
| Treatment Group | Dose | Stroke Volume / Body Weight (μL/g) | Cardiac Output / Body Weight (mL/min/g) |
| Sham Operated | Vehicle | Baseline Value | Baseline Value |
| CHF Control | Vehicle | Significantly Decreased vs. Sham | Significantly Decreased vs. Sham |
| KR-31378 | Low Dose | Dose-dependent Improvement | Dose-dependent Improvement |
| KR-31378 | High Dose | Significant Improvement vs. CHF Control | Significant Improvement vs. CHF Control |
Table 2: Cardiac Hypertrophy and Biomarkers
| Treatment Group | Dose | Right Atrium Weight / Body Weight (mg/g) | Serum pro-atrial Natriuretic Peptide (proANP) (ng/mL) | Infarct Size (%) |
| Sham Operated | Vehicle | Baseline Value | Baseline Value | N/A |
| CHF Control | Vehicle | Significantly Increased vs. Sham | Significantly Increased vs. Sham | Established Infarct |
| KR-31378 | Low Dose | Dose-dependent Reduction | Dose-dependent Reduction | No Significant Change |
| KR-31378 | High Dose | Significant Reduction vs. CHF Control | Significant Reduction vs. CHF Control | No Significant Change |
Experimental Protocols
Animal Model: Myocardial Infarction-Induced Congestive Heart Failure in Rats
This protocol describes the surgical procedure to induce myocardial infarction by permanent coronary artery occlusion, leading to the development of congestive heart failure over a period of 8 weeks.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holders)
-
6-0 silk suture
-
Electrocardiogram (ECG) monitor
-
Warming pad
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position on a warming pad to maintain body temperature. Intubate the rat and provide mechanical ventilation.
-
Surgical Incision: Make a left thoracotomy at the fourth intercostal space to expose the heart.
-
Ligation of the Left Anterior Descending (LAD) Coronary Artery: Carefully retract the pericardium to visualize the LAD. Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Permanent Occlusion: Tightly ligate the LAD to induce permanent occlusion. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and by ST-segment elevation on the ECG.
-
Closure: Close the chest wall in layers. Evacuate any remaining air from the thoracic cavity to prevent pneumothorax.
-
Post-operative Care: Administer analgesics and monitor the animal closely during recovery. House the rats for 8 weeks to allow for the development of congestive heart failure. Sham-operated control animals undergo the same surgical procedure without the LAD ligation.
Drug Administration
Materials:
-
KR-31378
-
Vehicle (e.g., saline, DMSO, or as specified by the manufacturer)
-
Oral gavage needles or equipment for subcutaneous/intraperitoneal injection
Procedure:
-
Preparation of Dosing Solutions: Prepare fresh solutions of KR-31378 in the appropriate vehicle at the desired concentrations.
-
Animal Grouping: Randomly assign the rats with congestive heart failure to different treatment groups (e.g., vehicle control, low-dose KR-31378, high-dose KR-31378).
-
Administration: Administer KR-31378 or vehicle to the respective groups daily for the specified treatment period (e.g., 4 weeks) via the chosen route of administration (e.g., oral gavage).
Assessment of Cardiac Function and Hypertrophy
A. Echocardiography (In Vivo Assessment):
-
Anesthetize the rats and perform transthoracic echocardiography at baseline (before treatment) and at the end of the treatment period.
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), stroke volume, and cardiac output to assess cardiac function.
B. Hemodynamic Measurements (Terminal Procedure):
-
At the end of the study, anesthetize the rats and insert a catheter into the carotid artery or left ventricle to measure blood pressure, heart rate, and other hemodynamic parameters.
C. Post-mortem Analysis:
-
Euthanize the animals and excise the hearts.
-
Separate and weigh the atria and ventricles to assess hypertrophy. Calculate the ratio of heart weight to body weight.
-
Collect blood samples for biomarker analysis, such as serum proANP levels, using an appropriate immunoassay kit.
-
To determine infarct size, section the ventricles and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The viable myocardium will stain red, while the infarcted area will remain pale. Calculate the infarct size as a percentage of the total left ventricular area.
Visualizations
Caption: Experimental workflow for evaluating KR-31378 in a rat model.
Caption: Proposed signaling pathway of KR-31378 in cardiomyocytes.
Application Notes and Protocols for Administration of a Novel Small Molecule Inhibitor (e.g., KR-32568) in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public information is available for a compound specifically designated "KR-32568." The following document provides a generalized, representative protocol for a hypothetical novel small molecule inhibitor, hereafter referred to as "Compound X," intended for in vivo evaluation in mice. This protocol is intended as a template and must be adapted based on the specific physicochemical properties, mechanism of action, and toxicological profile of the actual compound being tested.
Introduction
Preclinical in vivo studies in murine models are a critical step in the evaluation of novel therapeutic agents. These studies provide essential data on a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile. This document outlines standard procedures for the formulation, administration, and experimental evaluation of Compound X, a hypothetical small molecule inhibitor, in common mouse models such as tumor xenografts.
Compound Formulation and Administration
The choice of vehicle and route of administration is critical for ensuring adequate bioavailability and minimizing experimental variability. The formulation must be selected based on the solubility and stability of Compound X.
Vehicle Preparation
For preclinical evaluation, compounds are often administered orally or parenterally.[1] The choice of vehicle depends on the compound's solubility.[2] For hydrophobic molecules, oil-based vehicles or aqueous suspensions with solubilizing agents are common.[2][3]
Table 1: Common Vehicle Formulations for In Vivo Mouse Studies
| Vehicle Composition | Primary Use | Preparation Notes |
| Aqueous Suspension (for Oral Gavage) | Poorly water-soluble compounds | 1. Add 0.5% (w/v) carboxymethylcellulose (CMC) and 0.2% (v/v) Tween-80 to sterile water.[4] 2. Mix thoroughly until a homogenous suspension is formed.[4] 3. Add the powdered compound to the desired concentration and vortex until evenly suspended. |
| PEG/Saline Solution (for IP/IV Injection) | Compounds soluble in organic solvents | 1. Dissolve the compound in a minimal amount of DMSO (e.g., ≤10% of final volume).[5] 2. Add PEG400 (e.g., up to 40% of final volume) and mix.[5] 3. Add sterile saline to the final volume.[5] Ensure the final DMSO concentration is non-toxic. |
| Corn Oil (for Oral Gavage) | Highly lipophilic compounds | 1. Directly suspend or dissolve the compound in sterile corn oil.[3] 2. Warm slightly and vortex to ensure a uniform mixture. Corn oil has been shown to improve survival and bacteriological parameters in some disease models compared to water.[2][3] |
Administration Protocols
Dosing should be calculated based on the animal's body weight.[6]
Table 2: Administration Protocol Summary
| Parameter | Oral Gavage (PO) | Intravenous (IV) Injection | Intraperitoneal (IP) Injection |
| Max Volume | 10 mL/kg[7] | 5 mL/kg (bolus)[8] | 10-20 mL/kg |
| Needle Gauge | 20-22 G gavage needle | 27-30 G[8] | 23-27 G[7] |
| Procedure | Insert gavage needle gently into the esophagus. | Administer into the lateral tail vein. Warming the tail can aid vein visualization.[7][8] | Inject into the lower left abdominal quadrant, avoiding the gut lumen.[7] |
| Frequency | Once or twice daily (QD/BID) | Dependent on compound half-life | Once or twice daily (QD/BID) |
Xenograft Tumor Model Protocol
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[9]
Experimental Workflow
Caption: Workflow for a typical mouse xenograft study.
Detailed Protocol
-
Cell Implantation:
-
Culture human cancer cells (e.g., LS174T) to ~80% confluency.
-
Harvest cells and perform a viability count.
-
Resuspend 1 x 10⁶ to 1 x 10⁷ cells in a 1:1 mixture of sterile PBS and Cultrex BME (Matrigel).
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., NSG mice).[6]
-
-
Tumor Growth and Cohort Randomization:
-
Treatment and Monitoring:
-
Administer Compound X or vehicle according to the predetermined schedule, route, and dose.
-
Continue to measure tumor volume and body weight 2-3 times weekly to assess efficacy and toxicity.[6]
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).
-
Data Presentation and Analysis
Efficacy is primarily assessed by Tumor Growth Inhibition (TGI).
Table 3: Example Efficacy Data for Compound X in a Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Percent TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg PO, QD | 1540 ± 210 | - | -2.5 ± 1.5 |
| Compound X | 10 mg/kg PO, QD | 780 ± 150 | 49.4 | -4.1 ± 2.0 |
| Compound X | 30 mg/kg PO, QD | 350 ± 95 | 77.3 | -7.8 ± 2.5 |
| Positive Control | 15 mg/kg PO, QD | 410 ± 110 | 73.4 | -6.5 ± 2.1 |
Percent TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group]) x 100
Mechanism of Action: Signaling Pathway
Compound X is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and regulates cell growth, proliferation, and survival.[10][11][12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Compound X.
Activation of Receptor Tyrosine Kinases (RTKs) stimulates PI3K, which phosphorylates PIP2 to PIP3.[13] This process is negatively regulated by the tumor suppressor PTEN.[14] PIP3 recruits and activates Akt, which in turn activates mTORC1, a key regulator of protein synthesis and cell growth through effectors like S6K1 and 4E-BP1.[10][11] Compound X is designed to inhibit PI3K, thereby blocking this entire downstream signaling cascade.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for KR-31378 in Isolated Langendorff Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-31378 is a novel benzopyran derivative identified as a potent mitochondrial ATP-sensitive potassium (mitoKATP) channel activator. Emerging research highlights its significant cardioprotective effects, positioning it as a promising therapeutic candidate for ischemic heart disease and heart failure. These application notes provide a comprehensive overview and detailed protocols for utilizing KR-31378 in an isolated Langendorff heart perfusion system, a cornerstone ex vivo model for cardiovascular research. The Langendorff preparation allows for the study of cardiac function in a controlled environment, free from systemic influences, making it ideal for investigating the direct effects of pharmacological agents like KR-31378 on the heart.[1][2][3][4]
Mechanism of Action
KR-31378 exerts its primary cardioprotective effects through the activation of mitoKATP channels.[5] Opening of these channels in the inner mitochondrial membrane is believed to play a crucial role in cellular protection against ischemic-reperfusion injury. The proposed mechanisms include:
-
Preservation of Mitochondrial Function: By modulating ion homeostasis, KR-31378 helps maintain the mitochondrial membrane potential and reduces mitochondrial calcium overload, a key event in reperfusion injury.[6]
-
Reduction of Oxidative Stress: Activation of mitoKATP channels is associated with a decrease in the generation of reactive oxygen species (ROS) during reperfusion, thereby mitigating oxidative damage to cellular components.[6][7]
-
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): Opening of the mPTP is a critical step leading to cell death. KR-31378 is thought to inhibit the opening of the mPTP, thus preserving cardiomyocyte viability.[8][9]
-
Anti-hypertrophic Effects: Studies have shown that KR-31378 can inhibit cardiac hypertrophy induced by various agonists, suggesting a role in preventing pathological remodeling of the heart.[5][10][11]
Signaling Pathway
The cardioprotective signaling cascade initiated by KR-31378 through the activation of mitoKATP channels is a subject of ongoing research. The pathway is believed to involve the modulation of several downstream effectors that collectively contribute to cell survival and improved cardiac function.
References
- 1. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 2. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adinstruments.com [adinstruments.com]
- 5. Effects of KR-31378, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of KR-31378 on oxidative stress in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myocardial ischemia/reperfusion injury: Mechanisms of injury and implications for management (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective strategies in myocardial ischemia-reperfusion injury: Implications for improving clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for KR-32568 Cell-Based Assay for NHE-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein critical for the regulation of intracellular pH (pHi) and cell volume.[1][2][3] By mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion, NHE-1 plays a crucial role in cellular homeostasis.[2][4] Dysregulation of NHE-1 activity has been implicated in various pathological conditions, including cardiac hypertrophy, ischemia-reperfusion injury, and cancer progression, making it a significant therapeutic target.[3][4]
KR-32568 is a potent and selective inhibitor of NHE-1.[5] These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on NHE-1. The assay is based on the recovery of intracellular pH (pHi) following an acid load, monitored using the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).
Data Presentation
The inhibitory potency of this compound and other reference compounds against NHE-1 is summarized in the table below. This data is crucial for comparing the efficacy of different inhibitors and for designing experiments with appropriate compound concentrations.
| Compound | IC50 (nM) | Cell Type/Assay Condition | Reference |
| This compound | 230 | NHE-1 expressing cells | [6](7) |
| This compound | 24 | Rabbit platelet swelling assay | [6](7) |
| Cariporide | 30 | hNHE1 expressing CHO-K1 cells | [8](9) |
| Eniporide | 4.5 | hNHE1 expressing CHO-K1 cells | [8](9) |
| T-162559 | 0.96 | hNHE1 expressing CHO-K1 cells | [8](9) |
| BI-9627 | 6 | pHi change assay | [10](10) |
Signaling Pathway
NHE-1 activity is modulated by a complex network of signaling pathways initiated by various extracellular stimuli such as growth factors and hormones. These signals are transduced through receptor tyrosine kinases and G-protein coupled receptors, leading to the activation of downstream kinases like ERK1/2 and p90RSK, which in turn phosphorylate and activate NHE-1.
Caption: Simplified signaling pathway of NHE-1 activation and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the cell-based assay for determining the inhibitory effect of this compound on NHE-1 activity.
Caption: Experimental workflow for the this compound cell-based assay for NHE-1 activity.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line endogenously expressing NHE-1 (e.g., C6 glioma, L6 myoblasts, A549) or a cell line stably transfected with an NHE-1 expression vector.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester): Prepare a 1 mM stock solution in anhydrous DMSO.
-
Nigericin: Prepare a 10 mM stock solution in ethanol.
-
Pluronic F-127: Prepare a 20% (w/v) solution in DMSO.
-
Buffers and Solutions:
-
Na+-containing buffer (Buffer A): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 20 mM HEPES, pH adjusted to 7.4.
-
Na+-free buffer (Buffer B): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 20 mM HEPES, pH adjusted to 7.4.
-
NH₄Cl prepulse solution: 20 mM NH₄Cl in Buffer B.
-
Calibration buffers: High K⁺ buffers (145 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES/10 mM MES) adjusted to various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) containing 10 µM nigericin.
-
Protocol 1: BCECF-AM Loading and Intracellular pH Measurement
This protocol is adapted from established methods for measuring intracellular pH.[11][12][13][14]
-
Cell Preparation:
-
Seed cells onto 25 mm glass coverslips in 35 mm dishes or in a 96-well black, clear-bottom plate and grow to 70-80% confluency.
-
-
BCECF-AM Loading:
-
Prepare a loading solution of 2-5 µM BCECF-AM in Buffer A. The addition of 0.02% Pluronic F-127 can aid in dye loading.
-
Wash the cells twice with Buffer A.
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with Buffer A to remove extracellular dye.
-
-
Inhibitor Incubation:
-
Incubate the BCECF-loaded cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) in Buffer A for 15-30 minutes at 37°C.
-
-
Acid Loading (NH₄Cl Prepulse Technique):
-
Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope or place the 96-well plate in a fluorescence plate reader.
-
Perfuse the cells with the NH₄Cl prepulse solution for 5-10 minutes to induce intracellular alkalinization followed by acidification upon removal.
-
-
Measurement of pHi Recovery:
-
Rapidly switch to Na⁺-free buffer (Buffer B) for 2-3 minutes to induce a rapid drop in pHi.
-
Initiate pHi recovery by perfusing with Na⁺-containing buffer (Buffer A) containing the respective concentrations of this compound or vehicle.
-
Monitor the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) every 15-30 seconds for 5-10 minutes.[11][14]
-
-
Calibration:
-
At the end of each experiment, perfuse the cells with the high K⁺/nigericin calibration buffers at different pH values to generate a calibration curve of the fluorescence ratio versus pHi.[11]
-
Data Analysis
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each time point.
-
Convert the fluorescence ratios to intracellular pH values using the calibration curve.
-
Determine the initial rate of pHi recovery (ΔpHi/min) by fitting a linear regression to the initial phase of the pHi recovery curve.
-
Plot the rate of pHi recovery against the corresponding this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for this compound.
Conclusion
This document provides a comprehensive guide for establishing a robust cell-based assay to evaluate the inhibitory activity of this compound on NHE-1. The detailed protocols and supporting information are intended to facilitate the implementation of this assay in a research or drug discovery setting. Adherence to the outlined procedures will enable the generation of reliable and reproducible data for the characterization of NHE-1 inhibitors.
References
- 1. Na+–H+ exchanger-1 (NHE1) regulation in kidney proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a potent sodium hydrogen exchanger isoform 1 (NHE1) inhibitor with a suitable profile for chronic dosing and demonstrated cardioprotective effects in a preclinical model of myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. opnme.com [opnme.com]
- 11. benchchem.com [benchchem.com]
- 12. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes: Investigating the Cardioprotective Potential of KR-32568 in H9c2 Cardiac Myoblasts
For Research Use Only. Not for use in diagnostic procedures.
Introduction
H9c2 cardiac myoblasts are a widely utilized in vitro model for studying the cellular and molecular mechanisms of cardiac injury and the efficacy of cardioprotective agents. Derived from embryonic rat heart tissue, these cells exhibit many characteristics of cardiac myocytes, making them a suitable system for preliminary drug screening and mechanistic studies.[1][2] Ischemia/reperfusion (I/R) injury, a common cause of damage to the heart muscle, is often simulated in H9c2 cells using models of hypoxia and nutrient deprivation, leading to apoptosis and cell death.[3]
KR-32568 is a novel and potent inhibitor of the sodium/hydrogen exchanger-1 (NHE-1).[4][5] In vivo studies have demonstrated its significant cardioprotective effects in rat models of ischemia/reperfusion injury, where it was shown to reduce infarct size and the incidence of ventricular arrhythmias.[4][5] The primary mechanism of this protection is attributed to the inhibition of NHE-1, which plays a critical role in the intracellular pH regulation and sodium and calcium overload during I/R.
These application notes provide a detailed framework for researchers to investigate the application of this compound in H9c2 cardiac myoblasts, focusing on its potential to mitigate apoptosis induced by simulated ischemia/reperfusion conditions.
Quantitative Data Summary
The following tables present hypothetical data that could be expected from experiments investigating the effects of this compound on H9c2 cells subjected to simulated ischemia/reperfusion (sI/R).
Table 1: Effect of this compound on H9c2 Cell Viability under Simulated Ischemia/Reperfusion
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Normoxia Control | - | 100 ± 5.2 |
| sI/R Vehicle | - | 52 ± 4.5 |
| This compound + sI/R | 0.1 | 65 ± 3.8 |
| This compound + sI/R | 1 | 78 ± 4.1 |
| This compound + sI/R | 10 | 89 ± 3.5 |
Table 2: Effect of this compound on Apoptosis Markers in H9c2 Cells under Simulated Ischemia/Reperfusion
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio |
| Normoxia Control | - | 1.0 | 0.8 ± 0.1 |
| sI/R Vehicle | - | 4.2 ± 0.5 | 3.5 ± 0.4 |
| This compound + sI/R | 0.1 | 3.1 ± 0.4 | 2.6 ± 0.3 |
| This compound + sI/R | 1 | 2.0 ± 0.3 | 1.7 ± 0.2 |
| This compound + sI/R | 10 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Signaling Pathways
This compound, as an NHE-1 inhibitor, is expected to exert its cardioprotective effects by preventing the detrimental consequences of intracellular sodium and calcium overload that occur during ischemia and reperfusion. The inhibition of NHE-1 helps to maintain a more physiological intracellular pH and reduces the reverse-mode operation of the sodium-calcium exchanger (NCX), thereby mitigating mitochondrial calcium overload, a key trigger for apoptosis.
Experimental Protocols
H9c2 Cell Culture
-
Cell Line: H9c2(2-1) (ATCC® CRL-1446™).[6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculturing: Passage cells when they reach 70-80% confluency to maintain their myoblastic phenotype. Use 0.25% Trypsin-EDTA for detachment.[6][8]
Simulated Ischemia/Reperfusion (sI/R) Protocol
-
Ischemia Simulation:
-
Seed H9c2 cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the normal culture medium with a glucose-free, serum-free DMEM and place the cells in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 6 hours).[4]
-
-
Reperfusion Simulation:
-
After the hypoxic period, replace the ischemia medium with normal, pre-warmed culture medium (DMEM with 10% FBS and glucose).
-
Return the cells to a normoxic incubator (95% air, 5% CO2) for a specified reperfusion period (e.g., 12-24 hours).[4]
-
Treatment with this compound
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
For pre-treatment studies, add this compound at various final concentrations to the culture medium 1-2 hours before inducing simulated ischemia.
-
Ensure that the final solvent concentration is consistent across all treatment groups, including the vehicle control.
Cell Viability Assay (MTT Assay)
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
After adherence, subject the cells to the sI/R protocol with or without this compound treatment.
-
Following the reperfusion period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the normoxia control.
Apoptosis Assays
Caspase-3 Activity Assay:
-
Plate H9c2 cells in a 6-well plate.
-
After sI/R and this compound treatment, lyse the cells according to the manufacturer's protocol of a colorimetric or fluorometric caspase-3 assay kit.
-
Measure the cleavage of the caspase-3 substrate by reading the absorbance or fluorescence.
-
Normalize the results to the total protein concentration of the cell lysate.
Western Blot for Bax and Bcl-2:
-
Following treatment, extract total protein from the H9c2 cells.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities. The Bax/Bcl-2 ratio is a key indicator of apoptotic potential.[9][10]
Experimental Workflow
References
- 1. SAM68 directs STING signaling to apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 3. Cardioprotective effects of a C1 esterase inhibitor in myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged survival and delayed progression of pancreatic intraepithelial neoplasia in LSL-KrasG12D/+;Pdx-1-Cre mice by vitamin E δ-tocotrienol. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cardioprotective Effects of Nutraceuticals: Focus on Omega-3 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
Application Notes and Protocols for Investigating the Neuroprotective Effects of KR-32568
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-32568 is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). While its cardioprotective effects have been documented, its potential as a neuroprotective agent in the context of cerebral ischemia remains to be fully elucidated.[1] NHE-1 is a ubiquitously expressed plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) and cell volume.[2][3] Under ischemic conditions, intracellular acidosis triggers the activation of NHE-1, leading to an influx of Na+ and subsequent reversal of the Na+/Ca2+ exchanger, which in turn causes a detrimental increase in intracellular Ca2+.[2][4][5] This ionic imbalance is a key contributor to neuronal cell death.[2][3] Pharmacological inhibition of NHE-1 has demonstrated neuroprotective effects in various preclinical models of stroke.[4][5][6][7][8][9][10][11][12] Therefore, this compound, as an NHE-1 inhibitor, represents a promising candidate for the development of novel therapeutic strategies for ischemic stroke.
These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the neuroprotective efficacy of this compound. The protocols detailed below cover both in vitro and in vivo models of cerebral ischemia, along with methods for assessing neuroprotection, oxidative stress, and apoptosis.
Proposed Mechanism of Neuroprotection by this compound
The primary hypothesized mechanism of neuroprotection for this compound is the inhibition of NHE-1. During cerebral ischemia, the lack of oxygen and glucose leads to a shift to anaerobic metabolism and subsequent intracellular acidosis. This drop in pHi activates NHE-1, which attempts to restore pHi by extruding H+ in exchange for Na+. The resulting intracellular Na+ overload triggers the reversal of the Na+/Ca2+ exchanger (NCX), leading to a massive influx of Ca2+. Elevated intracellular Ca2+ activates a cascade of detrimental events, including the activation of proteases and lipases, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptotic and necrotic cell death. By inhibiting NHE-1, this compound is expected to attenuate the Na+ and subsequent Ca2+ overload, thereby mitigating the downstream damaging pathways and preserving neuronal viability.
Experimental Design and Protocols
A tiered approach is recommended, starting with in vitro studies to establish proof-of-concept and determine optimal concentrations, followed by in vivo studies to assess efficacy in a more complex physiological system.
Part 1: In Vitro Neuroprotection Studies
Objective: To determine the neuroprotective efficacy of this compound in a cellular model of ischemia.
Model: Oxygen-Glucose Deprivation (OGD) in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y). OGD is a widely accepted in vitro model that mimics the core components of ischemic injury.[1][13][14][15][16][17][18]
Experimental Workflow:
Protocol 1: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
-
Cell Culture: Culture primary cortical neurons from embryonic day 18 (E18) rat or mouse pups on poly-D-lysine coated plates. Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days to allow for maturation.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. A concentration range of 10 nM to 10 µM is recommended for initial screening. Pre-treat the neuronal cultures with this compound or vehicle for 1 hour before OGD.
-
OGD Induction: Replace the culture medium with deoxygenated, glucose-free Earle's Balanced Salt Solution (EBSS). Place the cultures in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 60-90 minutes.
-
Reperfusion: Terminate OGD by replacing the EBSS with the original, pre-conditioned culture medium containing this compound or vehicle. Return the cultures to a normoxic incubator (95% air, 5% CO2) at 37°C for 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Quantify cell viability using the MTT or LDH assay.
-
Apoptosis: Assess apoptosis using TUNEL staining or by measuring caspase-3 activity. Annexin V/Propidium Iodide staining followed by flow cytometry can also be used.[19][20][21][22][23]
-
Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA. Quantify lipid peroxidation products such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[24][25][26][27][28]
-
Mitochondrial Function: Evaluate changes in mitochondrial membrane potential using JC-1 staining.
-
Data Presentation: In Vitro Neuroprotection of this compound
| This compound Conc. | Cell Viability (% of Control) | Apoptotic Cells (% of Total) | ROS Levels (Fold Change vs. OGD) |
| Vehicle (OGD) | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM | |||
| Normoxia Control | 100% |
Part 2: In Vivo Neuroprotection Studies
Objective: To evaluate the neuroprotective efficacy of this compound in a rodent model of focal cerebral ischemia.
Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in rats or mice. The MCAO model is a widely used and clinically relevant model of ischemic stroke.[29][30][31][32][33][34][35][36][37]
Experimental Workflow:
Protocol 2: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Animals: Use male Sprague-Dawley or Wistar rats (250-300g). Acclimatize the animals for at least one week before surgery.
-
tMCAO Surgery: Anesthetize the rat and perform the tMCAO surgery using the intraluminal filament method. Occlude the middle cerebral artery for 90-120 minutes. Monitor cerebral blood flow to confirm successful occlusion and reperfusion.
-
This compound Administration: Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.). The dosing regimen should be determined based on pharmacokinetic studies. Administration can be before, during, or after ischemia to model different clinical scenarios.
-
Neurological Assessment: Evaluate neurological deficits at 24, 48, and 72 hours after reperfusion using a standardized neurological scoring system (e.g., Bederson's score).
-
Infarct Volume Measurement: At 72 hours post-reperfusion, sacrifice the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume as a percentage of the total brain volume.
-
Histological and Biochemical Analysis:
-
Apoptosis: Perform TUNEL staining on brain sections to quantify apoptotic cells in the peri-infarct region.
-
Oxidative Stress: Measure levels of MDA, 4-HNE, and antioxidant enzymes (e.g., SOD, catalase) in brain homogenates from the ischemic hemisphere.
-
Signaling Pathways: Analyze the expression of key proteins involved in apoptosis, such as the Bcl-2 family (Bcl-2, Bax), by Western blotting or immunohistochemistry.[38][39][40][41][42]
-
Data Presentation: In Vivo Neuroprotection of this compound
| Treatment Group | Neurological Score (at 72h) | Infarct Volume (% of Hemisphere) | TUNEL-positive cells/mm² |
| Sham | |||
| Vehicle (tMCAO) | |||
| This compound (low dose) | |||
| This compound (high dose) |
Signaling Pathway Analysis
The neuroprotective effects of this compound are likely mediated through the modulation of downstream signaling pathways involved in cell survival and death. A key pathway to investigate is the mitochondrial apoptotic pathway, which is regulated by the Bcl-2 family of proteins.
References
- 1. Combined oxygen and glucose deprivation in cortical cell culture: calcium-dependent and calcium-independent mechanisms of neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene inactivation of Na+/H+ exchanger isoform 1 attenuates apoptosis and mitochondrial damage following transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium/Hydrogen Exchanger 1 Participates in Early Brain Injury after Subarachnoid Hemorrhage both in vivo and in vitro via Promoting Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Inhibitor of the Sodium-Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Na+/H+ exchanger inhibitor, SM-20220, is protective against excitotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are NHE inhibitors and how do they work? [synapse.patsnap.com]
- 8. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]
- 9. Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Na(+)/H(+) exchanger SM-20220 attenuates ischemic injury in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxygen-glucose deprivation-induced glial cell reactivity in the rat primary neuron-glia co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxygen-glucose deprivation-induced glial cell reactivity in the rat primary neuron-glia co-culture [jstage.jst.go.jp]
- 17. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Models of Ischemic Stroke - Ace Therapeutics [acetherapeutics.com]
- 19. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuron Cell - Apoptosis Detection Kits [bioprocessonline.com]
- 21. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 23. blog.cellsignal.com [blog.cellsignal.com]
- 24. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. polisci.as.uky.edu [polisci.as.uky.edu]
- 27. Perspectives on Molecular Biomarkers of Oxidative Stress and Antioxidant Strategies in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ahajournals.org [ahajournals.org]
- 29. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ahajournals.org [ahajournals.org]
- 31. Middle cerebral artery occlusion model in rodents: methods and potential pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Scientists create new MCAO-induced stroke model in rats | BioWorld [bioworld.com]
- 33. Middle cerebral artery occlusion in rats: a neurological and pathological evaluation of a reproducible model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. A mouse model of focal cerebral ischemia for screening neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. An in vivo model of ischemic stroke to study potential pharmacological targets [repositorio.ipl.pt]
- 36. mdbneuro.com [mdbneuro.com]
- 37. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
- 38. Possible Contribution of Proteins of Bcl-2 Family in Neuronal Death Following Transient Global Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Possible contribution of proteins of Bcl-2 family in neuronal death following transient global brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Cellular neuroprotective mechanisms in cerebral ischemia: Bcl-2 family proteins and protection of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Possible Contribution of Proteins of Bcl-2 Family in Neuronal Death Following Transient Global Brain Ischemia | Semantic Scholar [semanticscholar.org]
- 42. researchgate.net [researchgate.net]
Application Notes and Protocols for KR-32568 in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-32568 is an investigational small molecule inhibitor targeting key signaling pathways implicated in oncogenesis. Dysregulation of cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR pathways, is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1][2] This document provides detailed protocols and application notes for assessing the anti-proliferative effects of this compound on various cancer cell lines. The methodologies described herein are essential for preclinical evaluation and mechanism of action studies.
Mechanism of Action
This compound is hypothesized to exert its anti-cancer effects by inhibiting critical kinases within oncogenic signaling cascades. The MAPK/ERK pathway, frequently activated by mutations in genes like KRAS and BRAF, is a primary driver of cell cycle progression and proliferation.[1][3] Similarly, the PI3K/AKT/mTOR pathway plays a crucial role in cell growth, metabolism, and apoptosis evasion.[2][3] The efficacy of this compound is evaluated by its ability to modulate these pathways and subsequently inhibit cancer cell proliferation.
Data Presentation: Anti-proliferative Activity of this compound
The following tables summarize the quantitative data from in vitro proliferation assays of various cancer cell lines treated with this compound for 72 hours. The half-maximal inhibitory concentration (IC50) was determined using a colorimetric cell viability assay (MTT).
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (µM) |
| A549 | Lung Carcinoma | KRAS (G12S) | 1.2 |
| HCT116 | Colorectal Carcinoma | KRAS (G13D) | 0.8 |
| MDA-MB-231 | Breast Adenocarcinoma | BRAF (G464V) | 2.5 |
| SK-MEL-28 | Malignant Melanoma | BRAF (V600E) | 0.5 |
| PC-3 | Prostate Adenocarcinoma | PTEN null | 5.1 |
Table 2: Cell Cycle Analysis of HCT116 Cells Treated with this compound
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 45.2% | 35.1% | 19.7% |
| This compound (1 µM) | 68.5% | 15.3% | 16.2% |
Signaling Pathway Diagram
The following diagram illustrates the hypothesized mechanism of action of this compound within the MAPK/ERK signaling pathway.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Protocols
Cell Culture
-
Cell Lines and Culture Conditions : Human cancer cell lines A549, HCT116, MDA-MB-231, SK-MEL-28, and PC-3 are obtained from ATCC.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[4]
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5]
-
Cell Seeding : Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : The following day, cells are treated with serial dilutions of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).
-
Incubation : Plates are incubated for 72 hours at 37°C.
-
MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.
Experimental Workflow Diagram
References
- 1. 2025-8479 [excli.de]
- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
Application Notes and Protocols: KR-32568 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-32568 is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1).[1][2] NHE-1 is a ubiquitously expressed plasma membrane protein that regulates intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion. Dysregulation of NHE-1 activity has been implicated in various pathological conditions, including cardiac ischemia-reperfusion injury, and cancer progression, where it contributes to a more alkaline intracellular environment that promotes proliferation, migration, and invasion.[3][4][5][6] These application notes provide a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) and its application in relevant cell-based assays.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for accurate and effective experimental design.
| Parameter | Value | Source(s) |
| Molecular Weight | 261.3 g/mol | [1] |
| CAS Number | 852146-73-7 | [1] |
| Solubility in DMSO | ~10 mg/mL | [1] |
| NHE-1 Inhibition (IC₅₀) | 230 nM | [1][2] |
| Purity | ≥98% | [1] |
| Storage (Solid) | -20°C (Stable for ≥ 4 years) | [3] |
| Storage (in DMSO) | -20°C (up to 1 month) or -80°C (up to 6 months) | [7] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be serially diluted to working concentrations for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before weighing, allow the this compound vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Weighing: Use an analytical balance to accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, 2.613 mg of this compound is required.
-
Dissolution: Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of anhydrous/sterile DMSO to the tube. For 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
Solubilization: Securely cap the tube and vortex the solution at room temperature until the this compound powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.
Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol describes a method to measure changes in intracellular pH following treatment with this compound, using the ratiometric fluorescent dye 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM). Inhibition of NHE-1 by this compound is expected to cause a decrease in intracellular pH (acidification).
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound stock solution (10 mM in DMSO)
-
BCECF-AM (5 mM stock solution in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope with filter sets for BCECF (excitation ~490 nm and ~440 nm, emission ~535 nm)
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Prepare a BCECF-AM loading solution by diluting the stock solution in HBSS to a final concentration of 2-5 µM.
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye and allow for complete de-esterification of the intracellular dye.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound by diluting the 10 mM stock solution in pre-warmed HBSS.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (typically <0.1%).
-
Replace the wash buffer with the HBSS containing this compound or the vehicle control.
-
-
Fluorescence Measurement:
-
Immediately begin acquiring fluorescence images at both excitation wavelengths (~490 nm and ~440 nm) while collecting emitted light at ~535 nm.
-
Continue to acquire images at regular intervals to monitor the change in intracellular pH over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each cell or region of interest over time.
-
The change in this ratio is proportional to the change in intracellular pH. A decrease in the ratio indicates intracellular acidification.
-
Calibration curves can be generated using nigericin to correlate the fluorescence ratio to absolute pH values.
-
Signaling Pathways and Workflows
Caption: NHE-1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Preparing and Using this compound Stock Solution.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KR-32568 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of KR-32568, a potent and selective inhibitor of the sodium/hydrogen exchanger-1 (NHE-1), in various in vitro experimental settings.
Introduction to this compound
This compound is a small molecule inhibitor of the ubiquitously expressed transmembrane ion channel, NHE-1. This channel plays a critical role in the regulation of intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Dysregulation of NHE-1 activity is implicated in various pathological conditions, including cardiac ischemia-reperfusion injury, cancer, and neurological disorders. By inhibiting NHE-1, this compound serves as a valuable tool for investigating the physiological and pathophysiological roles of this transporter and as a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in various in vitro assays. This information is crucial for designing experiments and determining appropriate working concentrations.
| Parameter | Value | Assay System | Reference |
| IC50 | 230 nM | NHE-1 Inhibition Assay | [1] |
| IC50 | 24 nM | NHE-1-mediated rabbit platelet swelling | Not explicitly cited |
| Working Concentration Range | 10 nM - 1 µM | Inhibition of rabbit platelet swelling | Not explicitly cited |
Signaling Pathway of NHE-1 Inhibition
This compound exerts its effects by directly inhibiting the NHE-1 protein, leading to a decrease in the extrusion of protons from the cell. This results in a lowering of intracellular pH, particularly under conditions of cellular stress such as acidosis. The downstream consequences of NHE-1 inhibition are cell-type and context-dependent but can include the prevention of intracellular calcium overload and protection against cell death, particularly in the context of ischemia-reperfusion injury.
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound.
Protocol for Measuring Intracellular pH (pHi) using BCECF-AM
This protocol describes how to measure changes in intracellular pH in response to this compound using the pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).
Materials:
-
Cells of interest (e.g., cardiomyocytes, cancer cell lines)
-
This compound
-
BCECF-AM (5 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Ammonium chloride (NH4Cl)
-
Nigericin (optional, for calibration)
-
Valinomycin (optional, for calibration)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission at 535 nm.
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a BCECF-AM loading solution at a final concentration of 2-5 µM in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the BCECF-AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with HBSS to remove any extracellular dye.
-
-
Inducing Intracellular Acidification (NH4Cl Prepulse Technique):
-
To induce a transient intracellular acid load, incubate the cells with a buffer containing 20 mM NH4Cl for 5-10 minutes.
-
Rapidly replace the NH4Cl-containing buffer with a sodium-free buffer (e.g., choline chloride-based) to induce intracellular acidification.
-
-
Treatment with this compound:
-
Immediately after inducing acidification, add the sodium-containing HBSS with or without various concentrations of this compound (e.g., 10 nM to 1 µM). Include a vehicle control (e.g., DMSO).
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity using a microplate reader.
-
Measure the fluorescence emission at 535 nm with excitation at both 490 nm (pH-sensitive) and 440 nm (pH-insensitive, isosbestic point).
-
Record the fluorescence ratio (490 nm / 440 nm) over time. The rate of increase in this ratio reflects the rate of pHi recovery.
-
-
Data Analysis:
-
Calculate the rate of pHi recovery for each condition.
-
Compare the rates of pHi recovery in this compound-treated cells to the vehicle-treated control cells to determine the inhibitory effect of the compound.
-
(Optional) Calibrate the fluorescence ratio to absolute pHi values using buffers of known pH in the presence of nigericin and valinomycin.
-
Protocol for Cell Viability/Cytotoxicity Assay
This protocol describes a general method to assess the effect of this compound on cell viability using a commercially available assay kit (e.g., MTT, MTS, or a resazurin-based assay).
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
96-well clear or opaque-walled microplates (depending on the assay)
-
Commercial cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)
-
Microplate reader (absorbance or fluorescence/luminescence)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A suggested starting range, based on its IC50 for NHE-1, would be from 10 nM to 100 µM to assess a wide range of potential effects.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Assay Procedure:
-
Follow the specific instructions provided with the chosen cytotoxicity assay kit. This typically involves adding a reagent to each well.
-
-
Incubation with Reagent: Incubate the plate for the time specified in the kit's protocol to allow for the colorimetric or fluorometric reaction to occur.
-
Signal Measurement: Measure the absorbance, fluorescence, or luminescence using a microplate reader at the recommended wavelengths.
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the concentration of this compound to determine the concentration that causes a 50% reduction in viability (IC50 for cytotoxicity), if any.
-
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the aqueous buffer or medium. Precipitates can lead to inaccurate results.
-
Vehicle Control: Always include a vehicle control to account for any effects of the solvent on the cells.
-
Concentration Range: The optimal working concentration of this compound will depend on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
-
Off-target Effects: At higher concentrations, the possibility of off-target effects should be considered. Correlating the phenotypic effects with direct measures of NHE-1 inhibition can help to confirm the mechanism of action.
-
Assay-specific Controls: Include appropriate positive and negative controls for each assay to ensure that the experimental system is working correctly. For example, in the pHi assay, a known NHE-1 inhibitor like amiloride could be used as a positive control.
References
Application Notes and Protocols: Assessing the Efficacy of KR-32568 in Primary Cardiomyocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli. While initially compensatory, sustained hypertrophy can progress to heart failure, a leading cause of morbidity and mortality worldwide.[1][2] The signaling pathways that regulate cardiomyocyte growth are complex and involve multiple interconnected cascades, including the mitogen-activated protein kinase (MAPK) pathways and calcineurin-NFAT signaling.[1][3][4] KR-32568 is a novel small molecule inhibitor designed to target key nodes in the hypertrophic signaling network, offering a potential therapeutic strategy to prevent or reverse pathological cardiac remodeling.
These application notes provide a comprehensive guide for assessing the efficacy of this compound in a primary neonatal rat cardiomyocyte culture system, a well-established in vitro model for studying cardiac hypertrophy.[5][6][7] The protocols outlined below detail the isolation and culture of primary cardiomyocytes, induction of hypertrophy, treatment with this compound, and subsequent analysis of key hypertrophic markers.
Data Presentation
Table 1: Effect of this compound on Phenylephrine-Induced Cardiomyocyte Hypertrophy
| Treatment Group | Concentration (µM) | Cell Surface Area (µm²) | Protein Synthesis (³H-Leucine Incorporation, CPM) | ANP mRNA Expression (Fold Change) |
| Control (Vehicle) | - | 1502 ± 75 | 1250 ± 110 | 1.0 ± 0.2 |
| Phenylephrine (PE) | 100 | 2850 ± 150 | 3500 ± 210 | 8.5 ± 1.2 |
| PE + this compound | 0.1 | 2430 ± 130 | 2980 ± 180 | 6.2 ± 0.9 |
| PE + this compound | 1 | 1850 ± 90 | 1850 ± 150 | 2.5 ± 0.5 |
| PE + this compound | 10 | 1610 ± 80 | 1380 ± 120 | 1.3 ± 0.3 |
Table 2: Cytotoxicity of this compound in Primary Cardiomyocytes
| Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| 0 (Vehicle) | 100 ± 5.2 | 3.1 ± 1.5 |
| 0.1 | 98.7 ± 4.8 | 3.5 ± 1.8 |
| 1 | 97.2 ± 5.1 | 4.0 ± 2.1 |
| 10 | 95.5 ± 6.3 | 5.2 ± 2.5 |
| 50 | 72.1 ± 8.9 | 28.9 ± 7.6 |
| 100 | 45.3 ± 10.2 | 65.4 ± 11.3 |
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Cardiomyocytes
This protocol is adapted from established methods for isolating primary cardiomyocytes from neonatal rats.[5][6][7]
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺ and Mg²⁺ free
-
0.1% Trypsin in HBSS
-
Collagenase Type II (Worthington)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Percoll
-
Laminin-coated culture dishes
Procedure:
-
Euthanize neonatal rat pups according to approved institutional animal care guidelines.
-
Excise hearts and place them in ice-cold HBSS.
-
Mince the ventricular tissue into small fragments.
-
Digest the tissue with a solution of 0.1% trypsin and 0.5 mg/mL collagenase II in HBSS with gentle agitation at 37°C.
-
Collect the supernatant containing dissociated cells at 15-minute intervals and neutralize the enzyme activity with an equal volume of DMEM/F12 with 10% FBS.
-
Pool the cell suspensions and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM/F12 with 10% FBS.
-
To enrich for cardiomyocytes, perform a Percoll gradient centrifugation.
-
Plate the purified cardiomyocytes on laminin-coated dishes.
-
After 24 hours, replace the medium with serum-free DMEM/F12 to inhibit fibroblast proliferation.
Protocol 2: Induction of Hypertrophy and Treatment with this compound
-
After 48 hours in culture, replace the medium with serum-free DMEM/F12.
-
Induce hypertrophy by treating the cardiomyocytes with a hypertrophic agonist, such as 100 µM phenylephrine (PE) or 100 nM endothelin-1.
-
Simultaneously, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.
-
Incubate the cells for 48 hours before proceeding with analysis.
Protocol 3: Assessment of Cardiomyocyte Hypertrophy
A. Measurement of Cell Surface Area:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with an antibody against a sarcomeric protein (e.g., α-actinin) followed by a fluorescently labeled secondary antibody.
-
Capture images using a fluorescence microscope.
-
Measure the surface area of at least 100 randomly selected cells per condition using image analysis software (e.g., ImageJ).
B. Protein Synthesis Assay (³H-Leucine Incorporation):
-
During the final 24 hours of treatment, add 1 µCi/mL of ³H-Leucine to the culture medium.
-
At the end of the incubation, wash the cells with ice-cold PBS.
-
Precipitate the proteins with 10% trichloroacetic acid (TCA).
-
Wash the precipitate with 95% ethanol.
-
Solubilize the protein pellet in 0.5 M NaOH.
-
Measure the incorporated radioactivity using a scintillation counter.
C. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the cardiomyocytes using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for hypertrophic marker genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
Protocol 4: Cytotoxicity Assay
-
Plate cardiomyocytes in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 48 hours.
-
Assess cell viability using a commercial MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Measure lactate dehydrogenase (LDH) release into the culture medium using a commercial LDH cytotoxicity assay kit.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Cardiac Hypertrophy: An Introduction to Molecular and Cellular Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Stress Kinase Signaling in Cardiac Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell signalling in the cardiovascular system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Protocol for Culture of Cardiomyocyte from Neonatal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Isolation and Culture of Neonatal Murine Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KR-32568 solubility issues in aqueous solutions
Disclaimer: Information regarding a compound specifically designated as "KR-32568" is not publicly available. The following technical support guide is a hypothetical resource developed to address common solubility challenges encountered with novel small molecule inhibitors in aqueous research settings. All data and experimental protocols provided are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is a novel, potent, and selective small molecule inhibitor hypothesized to target the downstream signaling of oncogenic KRAS, a key driver in several cancer types. Its mechanism is believed to involve the modulation of the RAF/MEK/MAPK pathway, which is crucial for tumor cell proliferation and survival.[1][2] Due to its hydrophobic nature, this compound exhibits limited solubility in aqueous solutions, which can present challenges in experimental settings.
Q2: What are the basic physicochemical properties of this compound?
A2: The table below summarizes the hypothetical physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 482.5 g/mol |
| pKa | 3.8 (acidic), 8.2 (basic) |
| LogP | 4.2 |
| Appearance | White to off-white crystalline solid |
Q3: How should I prepare a stock solution of this compound?
A3: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent. For a 10 mM stock solution, dissolve 4.83 mg of this compound in 1 mL of DMSO. Ensure the solution is clear and fully dissolved by vortexing. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers is not recommended as it will likely result in very low concentrations and potential precipitation. It is crucial to first prepare a stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.
Troubleshooting Guide
Issue 1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous cell culture medium.
-
Cause A: Final DMSO concentration is too low. The organic solvent is necessary to maintain the solubility of this compound in the aqueous medium.
-
Solution: Ensure the final concentration of DMSO in your aqueous solution is between 0.1% and 0.5%. This range is generally well-tolerated by most cell lines and helps to keep the compound in solution.
-
-
Cause B: The final concentration of this compound is too high for the aqueous medium. Even with a sufficient amount of DMSO, the compound may precipitate if its final concentration exceeds its solubility limit in the aqueous environment.
-
Solution: Try working with a lower final concentration of this compound. Perform a concentration-response experiment to determine the optimal working concentration for your assay that remains within the solubility limits.
-
-
Cause C: The pH of the aqueous medium affects solubility. The solubility of this compound is pH-dependent.
-
Solution: Check the pH of your final solution. Adjusting the pH may improve solubility. Refer to the solubility data in different buffers below.
-
Issue 2: I am seeing inconsistent results in my biological assays.
-
Cause A: The compound is not fully dissolved in the stock solution.
-
Solution: Before each use, ensure your DMSO stock solution is fully thawed and vortexed to ensure homogeneity. Visually inspect for any precipitate.
-
-
Cause B: The compound is degrading in the aqueous solution. Some compounds can be unstable in aqueous media over time.[3][4]
-
Solution: Prepare fresh dilutions of your compound from the DMSO stock for each experiment. Avoid storing diluted aqueous solutions of this compound.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (≥ 103.6 mM) |
| Ethanol | ~5 mg/mL (~10.4 mM) |
| Water | < 0.01 mg/mL (< 0.02 mM) |
| PBS (pH 7.4) | < 0.01 mg/mL (< 0.02 mM) |
| Tris-HCl (pH 8.0) | ~0.02 mg/mL (~0.04 mM) |
| Acetate Buffer (pH 4.5) | ~0.05 mg/mL (~0.10 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out 4.83 mg of this compound powder.
-
Add 1 mL of high-purity DMSO to the powder.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Aqueous Medium for Cell-Based Assays
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Perform a serial dilution of the 10 mM stock solution into your cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in your assay does not exceed 0.5%. For example, to achieve a 10 µM final concentration of this compound, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (this results in a final DMSO concentration of 0.1%).
-
Add the final diluted solution to your cells immediately after preparation.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for solubility assessment.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. Oncogenic KRAS activates hedgehog signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of MAPK signaling pathway is essential for Id-1 induced serum independent prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Chemical Stability of Dihalogenated Organotelluranes in Organic-Aqueous Media: The Protagonism of Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the physicochemical properties of KR-31378 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KR-32568 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KR-32568 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the established in vivo dosage range for this compound in a rat model of cardiac ischemia/reperfusion?
Based on published data, effective intravenous bolus doses of 0.1 mg/kg and 1.0 mg/kg have been used in an anesthetized rat model.[1] These doses were administered 10 minutes prior to the induction of ischemia.
Q2: What is the primary mechanism of action for this compound?
This compound is a potent and novel inhibitor of the sodium/hydrogen exchanger-1 (NHE-1).[1] By blocking NHE-1, this compound prevents the intracellular sodium ion (Na+) overload that occurs during cardiac ischemia and reperfusion. This, in turn, mitigates the subsequent calcium ion (Ca2+) overload via the sodium/calcium exchanger (NCX), a key driver of cell death in this context.
Q3: What is a suitable vehicle for in vivo administration of this compound?
While the specific vehicle for this compound was not detailed in the primary study, similar small molecule inhibitors are often formulated in a solution of saline, dimethyl sulfoxide (DMSO), and a solubilizing agent like Tween 80. It is crucial to perform vehicle control experiments to rule out any effects of the vehicle on the experimental outcomes.
Q4: Are there any known side effects or toxicity data for this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Suboptimal Dosage: The dose of this compound may be too low for the specific animal model or severity of ischemic injury.- Timing of Administration: The drug may be administered too late to prevent the initial cascade of injury.[2] | - Dose Escalation Study: Perform a dose-response study to determine the optimal effective dose.- Optimize Administration Time: Administer this compound prior to the ischemic event as demonstrated in the literature (e.g., 10 minutes before ischemia).[1] |
| High Variability in Results | - Inconsistent Surgical Procedure: Variations in the duration of ischemia or the anatomical location of the coronary artery ligation can lead to inconsistent infarct sizes.- Animal Health Status: Underlying health issues in the experimental animals can affect their response to the drug and the ischemic insult. | - Standardize Surgical Protocol: Ensure all surgical procedures are performed consistently by trained personnel.- Health Screening: Thoroughly screen all animals to ensure they are healthy and within a consistent age and weight range. |
| Adverse Events or Mortality | - Toxicity at Higher Doses: The administered dose of this compound may be approaching a toxic level.- Vehicle Toxicity: The vehicle used to dissolve this compound may have its own toxic effects. | - Dose De-escalation: If adverse events are observed, reduce the dose of this compound.- Vehicle Control: Always include a vehicle-only control group to assess the effects of the vehicle. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Model of Cardiac Ischemia/Reperfusion
| Dosage (i.v. bolus) | Infarct Size Reduction (%) |
| 0.1 mg/kg | 35.8% |
| 1.0 mg/kg | 64.2% |
Data extracted from a study in an anesthetized rat model with 30 minutes of ischemia and 2.5 hours of reperfusion.[1]
Experimental Protocols
Key Experiment: In Vivo Cardioprotective Effect of this compound in a Rat Model of Ischemia/Reperfusion
1. Animal Model:
-
Anesthetized male Sprague-Dawley rats.
2. Surgical Procedure:
-
The rats are anesthetized, and a thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated to induce regional ischemia for 30 minutes.
-
The ligature is then released to allow for 2.5 hours of reperfusion.
3. Drug Administration:
-
This compound is administered as an intravenous bolus 10 minutes prior to the ligation of the LAD artery.[1]
-
A vehicle control group should be included.
4. Primary Endpoint:
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area of infarction is determined using triphenyltetrazolium chloride (TTC) staining.
5. Secondary Endpoints:
-
Arrhythmia Analysis: Electrocardiogram (ECG) is monitored throughout the ischemia and reperfusion periods to quantify the incidence and duration of ventricular arrhythmias.
-
Cardiac Function Assessment: Hemodynamic parameters can be measured to assess cardiac function.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardioprotection.
Caption: Experimental workflow for in vivo testing of this compound.
References
potential off-target effects of KR-32568
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of KR-32568, a potent and selective inhibitor of the sodium/hydrogen exchanger-1 (NHE-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary and intended target of this compound is the sodium/hydrogen exchanger isoform-1 (NHE-1). It inhibits NHE-1 with an IC50 of 230 nM. This inhibition is responsible for its observed cardioprotective effects.
Q2: What are the potential off-target effects of this compound?
A2: As a small molecule inhibitor, this compound has the potential to interact with other proteins in the cell, which could lead to off-target effects. While a comprehensive public off-target profile for this compound is not currently available, researchers should consider potential interactions with:
-
Other NHE isoforms: Assessing the selectivity of this compound against other NHE isoforms (NHE-2, NHE-3, etc.) is crucial to understand its specific cellular effects.
-
Other ion channels and transporters: Due to the role of ion gradients in cellular function, it is important to evaluate this compound against a panel of other ion channels (e.g., sodium, potassium, calcium channels) and transporters. A critical channel to assess is the hERG potassium channel, as its inhibition can lead to cardiac arrhythmias.
-
Kinases: Small molecules can often exhibit off-target activity against protein kinases. A broad kinase panel screening would provide valuable information on potential unintended signaling pathway modulation.
-
G-Protein Coupled Receptors (GPCRs): Screening against a panel of common GPCRs is another important step in profiling for potential off-target effects.
Q3: How can I experimentally assess the off-target effects of this compound?
A3: A tiered approach is recommended. Start with in vitro profiling against commercially available screening panels for kinases, GPCRs, and ion channels. Follow up any significant hits with functional cellular assays to determine the physiological relevance of the interaction. For critical off-targets, such as the hERG channel, specific electrophysiology-based assays are the gold standard.
Q4: What are some common troubleshooting issues when assessing off-target effects?
A4:
-
Inconsistent results between binding and functional assays: A compound might show binding to a target in a biochemical assay but have no effect in a cell-based functional assay. This could be due to poor cell permeability, rapid metabolism of the compound, or the binding not translating to a functional effect.
-
High background signal in assays: This can be caused by compound precipitation, interference with the assay technology (e.g., fluorescence quenching), or non-specific binding. Ensure compound solubility and run appropriate vehicle controls.
-
Difficulty in confirming a direct off-target effect in cells: The observed cellular phenotype might be an indirect consequence of the on-target activity or a cascade of off-target effects. Using knockout/knockdown cell lines for the putative off-target can help to confirm a direct interaction.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
If you observe a cellular phenotype that cannot be explained by the inhibition of NHE-1, follow these steps to investigate potential off-target effects:
-
Literature Review: Search for published data on the off-target effects of other NHE-1 inhibitors with similar chemical scaffolds.
-
Broad Panel Screening: Submit this compound for screening against a broad panel of targets (e.g., Eurofins SafetyScreen44, Reaction Biology Kinase Panels).
-
Hit Validation: For any significant hits from the panel screen, perform dose-response studies in relevant functional assays to confirm the activity.
-
Cellular Confirmation: Use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the putative off-target in your cellular model to see if the unexpected phenotype is rescued.
Data Presentation
Table 1: Illustrative Selectivity Profile for this compound
This table illustrates the type of data that should be generated to build a selectivity profile for this compound. The values presented here are hypothetical and for demonstration purposes only.
| Target Class | Target | Assay Type | IC50 / % Inhibition @ 10 µM |
| Primary Target | NHE-1 | Functional (pH recovery) | 230 nM |
| Ion Channels | hERG | Electrophysiology (Patch Clamp) | > 30 µM |
| Nav1.5 | Electrophysiology (Patch Clamp) | > 30 µM | |
| Cav1.2 | Radioligand Binding | 25% Inhibition | |
| Kinases | EGFR | Biochemical (Kinase Assay) | > 10 µM |
| Src | Biochemical (Kinase Assay) | 15% Inhibition | |
| GPCRs | β2-adrenergic | Radioligand Binding | 5% Inhibition |
| M1 muscarinic | Radioligand Binding | 8% Inhibition |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for assessing the off-target effects of this compound against a panel of protein kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create serial dilutions to be used in the kinase assays.
-
Kinase Panel Selection: Choose a commercial kinase screening panel that covers a broad range of the human kinome (e.g., Reaction Biology's Kinase HotSpot).
-
Assay Performance: The vendor will typically perform the assays. The general principle involves incubating the kinase, a substrate (often a peptide), and ATP with the test compound (this compound). The amount of phosphorylated substrate is then quantified, usually via radioactivity or fluorescence.
-
Data Analysis: The percentage of inhibition of each kinase by this compound at a given concentration (e.g., 10 µM) is calculated relative to a positive control inhibitor and a vehicle (DMSO) control. For significant hits, an IC50 value is determined by testing a range of compound concentrations.
Mandatory Visualization
Caption: On- and potential off-target mechanisms of this compound.
Caption: Workflow for investigating potential off-target effects.
KR-32568 stability in cell culture media over time
This technical support center provides guidance on the stability of KR-32568 in cell culture media, along with troubleshooting advice and detailed experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the sodium/hydrogen exchanger-1 (NHE-1).[1] NHE-1 is a ubiquitously expressed plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. By inhibiting NHE-1, this compound can prevent intracellular pH dysregulation and subsequent cellular injury, particularly in the context of ischemia-reperfusion injury.[1]
Q2: How stable is this compound in common cell culture media?
A2: Currently, there is no publicly available data specifically detailing the stability of this compound in cell culture media. However, based on the general stability of small molecules in aqueous solutions, its stability can be influenced by factors such as temperature, light exposure, pH of the medium, and the presence of other components in the media.[2][3] It is recommended to perform a stability study under your specific experimental conditions.
Q3: What are the typical signs of this compound degradation in my experiments?
A3: Degradation of this compound may lead to a decrease in its biological activity. If you observe a reduced or inconsistent effect of the compound on your cells, it could be an indication of degradation. Analytically, degradation can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the parent compound from its degradation products.
Q4: How should I prepare and store this compound stock solutions?
A4: While specific instructions for this compound are not available, general recommendations for small molecules are to dissolve them in a suitable solvent, such as DMSO, to prepare a concentrated stock solution. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in cell culture medium. | Perform a stability study of this compound under your experimental conditions (e.g., 37°C, 5% CO2). Prepare fresh working solutions for each experiment from a frozen stock. |
| Inaccurate concentration of the working solution. | Verify the concentration of your stock solution. Use calibrated pipettes for dilutions. | |
| Loss of compound activity over time in multi-day experiments | Instability of this compound at 37°C. | Replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| Precipitation of the compound in the cell culture medium | Poor solubility of this compound at the working concentration. | Decrease the working concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC or LC-MS/MS.
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
HPLC or LC-MS/MS system
-
Appropriate column and mobile phases for analysis
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation of this compound Spiked Medium:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the pre-warmed cell culture medium with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is minimal.
-
Gently mix the solution.
-
-
Incubation:
-
Aliquot the this compound spiked medium into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot from the incubator.
-
Immediately store the collected sample at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining this compound against time to determine the degradation profile.
-
Hypothetical Stability Data of this compound
The following table summarizes hypothetical stability data for this compound in two common cell culture media at 37°C.
| Time (hours) | % Remaining in RPMI-1640 (Hypothetical) | % Remaining in DMEM (Hypothetical) |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 4 | 95 | 97 |
| 8 | 90 | 94 |
| 12 | 85 | 91 |
| 24 | 75 | 85 |
| 48 | 55 | 70 |
| 72 | 40 | 60 |
Note: This data is for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Visualizations
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing KR-32568 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with the novel NHE-1 inhibitor, KR-32568, in primary cell cultures.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an investigational compound identified as a novel and potent sodium/hydrogen exchanger-1 (NHE-1) inhibitor.[1] NHE-1 is a ubiquitously expressed plasma membrane protein that regulates intracellular pH by extruding a proton in exchange for a sodium ion. In certain pathological conditions, such as ischemia-reperfusion injury, overactivation of NHE-1 can lead to intracellular sodium and calcium overload, contributing to cell death. This compound has shown cardioprotective effects in preclinical models by inhibiting this exchanger.[1]
Q2: I am observing significant cell death in my primary cell cultures when using this compound. Is this expected?
While the primary target of this compound is NHE-1, off-target effects or even on-target effects in certain cell types can lead to cytotoxicity. Primary cells are often more sensitive to chemical compounds than immortalized cell lines.[2] Therefore, observing cytotoxicity is not entirely unexpected and requires systematic optimization of experimental conditions.
Q3: What are the common mechanisms of drug-induced cytotoxicity in primary cells?
Drug-induced cell death can occur through several mechanisms, including:
-
Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and activation of caspases.[3]
-
Necrosis: A form of cell injury resulting in the premature death of cells in living tissue by autolysis.[3]
-
Necroptosis: A programmed form of necrosis or inflammatory cell death.[3]
To differentiate between apoptosis and necrosis, you can use methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2]
Q4: How can I determine if the observed cytotoxicity is specific to the inhibition of NHE-1?
To ascertain if the cytotoxicity is target-related, you could employ several strategies. One approach is to use a structurally different NHE-1 inhibitor to see if it phenocopies the effect of this compound. Additionally, you could attempt to rescue the cells by manipulating downstream effectors of NHE-1 inhibition.
TROUBLESHOOTING GUIDES
Issue 1: Massive and Rapid Cell Death at All Tested Concentrations
If you observe widespread and acute cell death even at the lowest concentrations of this compound, consider the following:
| Possible Cause | Recommended Solution |
| High Compound Concentration | The initial concentration range may be too high for your specific primary cells. It is crucial to perform a broad dose-response experiment with a wider range of concentrations, including several logs lower than initially tested.[2] |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. Ensure the final solvent concentration in your culture medium is consistent across all wells and is at a level known to be non-toxic to your cells (typically ≤ 0.1%). |
| Compound Instability | The compound may be degrading in the culture medium, producing toxic byproducts.[2] Consider reducing the exposure time in your initial experiments or replacing the medium with freshly prepared compound at regular intervals for longer-term studies.[2] |
Issue 2: Cell Viability Decreases Significantly Over Time
If you notice a time-dependent increase in cytotoxicity, this could indicate:
| Possible Cause | Recommended Solution |
| Cumulative Toxicity | The compound may have a cumulative toxic effect.[2] Perform a time-course experiment to determine the onset of toxicity and identify a time point where the desired biological effect is observed without significant cell death.[2] |
| Metabolic Disruption | Inhibition of NHE-1 can disrupt cellular ion homeostasis, which may lead to a gradual decline in cell health. Assess cellular metabolic activity over time using assays like the MTT assay.[4] |
Issue 3: Inconsistent Results Between Experiments
Variability in results can be frustrating. To improve reproducibility:
| Possible Cause | Recommended Solution |
| Primary Cell Variability | Primary cells from different donors or passages can exhibit significant variability.[2] Whenever possible, use cells from the same donor and a narrow passage range for a set of experiments. Always include appropriate positive and negative controls.[2] |
| Inconsistent Compound Preparation | The compound may not be fully solubilized or may precipitate in the culture medium.[2] Prepare fresh stock solutions for each experiment and visually inspect the medium for any signs of precipitation after adding the compound.[2] |
STRATEGIES TO MITIGATE this compound CYTOTOXICITY
If optimizing concentration and exposure time is insufficient, consider these strategies:
| Strategy | Description |
| Co-incubation with Cytoprotective Agents | Depending on the suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or pan-caspase inhibitors such as Z-VAD-FMK may rescue cells from death.[3] |
| Optimize Serum Concentration | Serum in the culture medium contains proteins that can bind to the compound, potentially reducing its free concentration and toxicity.[2][3] Experiment with varying serum percentages to find a balance between cell health and compound efficacy. |
| Use of a More Complex Culture System | Growing primary cells in a more physiologically relevant environment, such as a 3D culture or co-culture with other cell types, can sometimes enhance their resilience to chemical insults.[2] |
EXPERIMENTAL PROTOCOLS
Protocol 1: Dose-Response and Time-Course Cytotoxicity Assessment
This protocol helps determine the concentration and exposure duration at which this compound becomes toxic.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations.[3]
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.[3]
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions and measure the absorbance or fluorescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
Protocol 2: Investigating Apoptosis as a Mechanism of Cytotoxicity
This protocol uses a pan-caspase inhibitor to determine if apoptosis is the primary mode of cell death.
Materials:
-
Primary cells
-
Complete culture medium
-
96-well plates
-
This compound
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Vehicle control
-
Cell viability reagent
Procedure:
-
Cell Seeding: Plate primary cells as described in Protocol 1.[3]
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.[3]
-
Co-treatment: Add this compound at various concentrations (with the pan-caspase inhibitor still present) and incubate for the desired time.[3]
-
Controls: Include wells with this compound alone, the inhibitor alone, and the vehicle.[3]
-
Analysis: Assess cell viability. A significant increase in viability in the co-treated wells suggests apoptosis is a major contributor to cytotoxicity.[3]
QUANTITATIVE DATA SUMMARY
Use the following table to summarize your experimental findings for easy comparison.
| This compound Conc. (µM) | Exposure Time (h) | Cell Viability (%) (this compound alone) | Cell Viability (%) (Co-treatment with Agent X) | Notes |
| 0 (Vehicle) | 24 | 100 | 100 | |
| 0.1 | 24 | |||
| 1 | 24 | |||
| 10 | 24 | |||
| 0 (Vehicle) | 48 | 100 | 100 | |
| 0.1 | 48 | |||
| 1 | 48 | |||
| 10 | 48 |
VISUALIZATIONS
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound induced cytotoxicity.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
Caption: Flowchart of the experimental protocol for cytotoxicity assessment.
References
Technical Support Center: Troubleshooting Experimental Variability with KR-32568
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering variability in experiments involving the novel sodium/hydrogen exchanger-1 (NHE-1) inhibitor, KR-32568. Our resources include in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the sodium/hydrogen exchanger-1 (NHE-1).[1] NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. By inhibiting NHE-1, this compound can prevent the intracellular pH recovery from an acid load and has been investigated for its cardioprotective effects.[1]
Q2: What are the common sources of experimental variability when working with this compound?
A2: Experimental variability with this compound can arise from several factors, including:
-
Compound Solubility and Stability: Like many small molecules, this compound may have limited aqueous solubility.
-
Assay Conditions: pH, buffer composition, and temperature can all influence the activity of both the inhibitor and the target protein.
-
Cell-Based Assay Variability: Cell density, passage number, and health can significantly impact results.
-
Pipetting and Handling Errors: Inaccurate dispensing of reagents can lead to significant variations.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C, protected from light. For final assay concentrations, dilute the stock solution in the appropriate aqueous buffer immediately before use, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Inadequate Mixing | Gently mix all reagents thoroughly after addition. Avoid introducing bubbles. For plate-based assays, use a plate shaker for a brief period. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate as they are more susceptible to evaporation. Alternatively, fill the outer wells with sterile water or buffer to maintain humidity. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on cold or warm surfaces. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Mix the cell suspension between seeding groups of wells. |
Issue 2: Lower Than Expected Potency (High IC50 Value)
If this compound is showing a higher IC50 value than anticipated, consider the following factors.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions from a new stock aliquot for each experiment. Protect stock solutions from light and repeated freeze-thaw cycles. |
| Incorrect Buffer Composition | The pH and ionic strength of the buffer can influence inhibitor binding. Verify that the buffer conditions are optimal for your specific assay.[2] |
| High Protein Concentration | High concentrations of serum proteins (e.g., in cell culture media) can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period if compatible with your experimental design. |
| Sub-optimal Assay Conditions | Ensure the incubation time is sufficient for the inhibitor to reach equilibrium with the target. |
Issue 3: Inconsistent Results in Cell-Based Assays
Variability in cell-based assays can be particularly challenging.
| Potential Cause | Recommended Solution |
| Cell Line Instability | Use cells with a low passage number and regularly perform cell line authentication. |
| Variable Cell Health | Monitor cell viability in all experiments. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent Plating Density | Optimize and standardize the cell seeding density to ensure consistent cell numbers at the time of treatment. |
| Serum Effects | Components in serum can interact with the compound or affect the signaling pathway. If possible, perform experiments in serum-free or reduced-serum media. |
Experimental Protocols
Protocol 1: In Vitro NHE-1 Inhibition Assay (Fluorometric)
This protocol describes a method to measure the inhibitory activity of this compound on NHE-1 using a pH-sensitive fluorescent dye.
Materials:
-
Cells expressing NHE-1 (e.g., CHO or HEK293 cells)
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS) with and without sodium
-
Ammonium chloride (NH4Cl)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Load cells with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.
-
Wash cells twice with sodium-free HBSS.
-
Induce intracellular acidification by incubating with 20 mM NH4Cl in sodium-free HBSS for 15 minutes at 37°C.
-
Wash cells three times with sodium-free HBSS to remove extracellular NH4Cl.
-
Add sodium-containing HBSS with various concentrations of this compound or vehicle control (DMSO).
-
Immediately begin monitoring the fluorescence ratio at excitation wavelengths of 490 nm and 440 nm, and an emission wavelength of 535 nm, every 30 seconds for 10-15 minutes.
-
The rate of pH recovery is proportional to the rate of change in the fluorescence ratio. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Visualizations
References
Technical Support Center: Assessing KR-32568 Selectivity Against Other NHE Isoforms
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments assessing the selectivity of the Na+/H+ exchanger (NHE) inhibitor, KR-32568.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1] It belongs to the class of (5-arylfuran-2-ylcarbonyl)guanidines.[2][3] Its inhibitory activity against NHE-1 has been demonstrated in different experimental setups, with reported IC50 values of 230 nM and 24 nM.[1]
Q2: Why is assessing the selectivity of this compound against other NHE isoforms important?
The Na+/H+ exchanger family comprises multiple isoforms (NHE1-9) with distinct tissue distribution and physiological functions. While NHE-1 is the predominant isoform in the myocardium, other isoforms are prevalent in tissues like the kidneys and intestines.[4] To develop a therapeutic agent with a specific effect and to minimize off-target effects, it is crucial to determine the selectivity of a compound like this compound against other NHE isoforms.
Q3: Is there publicly available data on the selectivity of this compound against other NHE isoforms (e.g., NHE-2, NHE-3)?
Currently, there is limited publicly available data specifically detailing the IC50 values of this compound against other NHE isoforms such as NHE-2 and NHE-3. Research on the (5-arylfuran-2-ylcarbonyl)guanidine class of compounds has primarily focused on their potent inhibitory activity against NHE-1.[2][3] Researchers may need to perform their own selectivity profiling experiments to determine the activity of this compound against other NHE isoforms.
Q4: What are the downstream signaling pathways affected by NHE-1 inhibition in cardiomyocytes?
Inhibition of NHE-1 in cardiomyocytes can impact several downstream signaling pathways implicated in cardiac hypertrophy and heart failure. NHE-1 activation leads to an increase in intracellular sodium ([Na+]i), which in turn increases intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger (NCX). This elevation in intracellular calcium can activate pro-hypertrophic signaling cascades involving Calcineurin (CaN) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[4][5][6] Furthermore, NHE-1 activity has been linked to the activation of other pro-hypertrophic kinases such as Akt, ERK1/2, and p90 ribosomal S6 kinase (p90RSK).[4]
Experimental Protocols & Troubleshooting
Determining the IC50 of this compound against NHE Isoforms
A common method to determine the inhibitory activity of a compound against NHE isoforms is to measure the recovery of intracellular pH (pHi) following an acid load in cells expressing the specific NHE isoform of interest. The fluorescent dye BCECF-AM is a widely used indicator for intracellular pH.
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound against a specific NHE isoform.
Troubleshooting Guide for NHE Activity Assays using BCECF-AM
| Problem | Possible Cause | Troubleshooting Steps |
| Low fluorescence signal | - Incomplete hydrolysis of BCECF-AM. - Dye leakage from cells. - Low cell number. | - Ensure the use of high-quality, anhydrous DMSO for the BCECF-AM stock solution.[7] - Allow sufficient incubation time for dye loading and de-esterification (typically 30-60 minutes at 37°C).[8][9][10] - Perform experiments at room temperature to reduce compartmentalization.[7] - Use an organic anion transporter inhibitor like probenecid to reduce dye leakage. - Optimize cell seeding density. |
| High background fluorescence | - Incomplete removal of extracellular BCECF-AM. - Presence of serum in the assay buffer which can contain esterases. | - Wash cells thoroughly with buffer after loading.[9][11] - Use a serum-free medium during the experiment.[7] |
| Inconsistent pHi recovery rates | - Uneven cell plating. - Temperature fluctuations during the assay. - Photobleaching of the fluorescent dye. | - Ensure a homogenous cell suspension before plating. - Maintain a constant temperature throughout the experiment. - Minimize exposure of the cells to the excitation light. Use neutral density filters if necessary. |
| No or slow pHi recovery | - Low NHE activity in the chosen cell line. - Incorrect buffer composition (e.g., no or low Na+). - Cell death. | - Use a cell line known to have robust expression and activity of the target NHE isoform. - Verify the composition of all buffers, especially the Na+ concentration in the recovery buffer. - Check cell viability before and after the experiment. |
Signaling Pathways
The following diagram illustrates the key signaling pathways downstream of NHE-1 activation in cardiomyocytes, leading to cardiac hypertrophy.
Caption: NHE-1 downstream signaling in cardiac hypertrophy.
References
- 1. Elevated myocardial Na+/H+ exchanger isoform 1 activity elicits gene expression that leads to cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (5-Arylfuran-2-ylcarbonyl)guanidines as cardioprotectives through the inhibition of Na+/H+ exchanger isoform-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Mitochondrial NHE1: a newly identified target to prevent heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 11. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
mitigating KR-32568 precipitation in working solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate precipitation issues with the NHE-1 inhibitor, KR-32568, in working solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Sodium-Hydrogen Exchanger isoform-1 (NHE-1).[1][2] Its CAS Number is 852146-73-7.[1] NHE-1 is a crucial plasma membrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+).[2] By inhibiting NHE-1, this compound blocks this exchange, leading to intracellular acidification, which can influence various cellular processes including proliferation, migration, and apoptosis.[1][3] It is often used in research related to cardiovascular conditions, such as myocardial ischemia-reperfusion injury, and in cancer studies.[1][2]
Q2: My this compound, dissolved in DMSO, precipitated when I added it to my aqueous cell culture medium. What is the likely cause?
This is a common issue encountered with hydrophobic compounds like this compound.[4] While this compound is soluble in dimethyl sulfoxide (DMSO), its aqueous solubility is significantly lower.[4][5] When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution, forming a precipitate. This occurs because the DMSO is quickly dispersed, leaving the hydrophobic drug molecules in an unfavorable aqueous environment.[4]
Q3: How can I prevent this compound from precipitating when preparing my working solution?
To prevent precipitation, it is crucial to employ a careful dilution strategy. Here are key recommendations:
-
Pre-warm the medium/buffer: Always use pre-warmed (typically 37°C) aqueous solutions, as temperature can affect solubility.[5][6]
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final volume, perform one or more intermediate dilutions in your aqueous medium.[7]
-
Rapid mixing: Add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and even dispersion of the compound.[8][9]
-
Low final DMSO concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity to cells.[6][7]
Q4: What is the maximum recommended working concentration for this compound in aqueous solutions?
The maximum soluble concentration of this compound in your specific cell culture medium or buffer will need to be determined empirically. It is influenced by factors such as pH, temperature, and the presence of proteins (e.g., in fetal bovine serum) that can interact with the compound.[6] A recommended starting point is to test a range of concentrations and visually inspect for precipitation. A detailed protocol for determining the maximum soluble concentration is provided below.
Q5: Can the pH of my working solution affect the solubility of this compound?
Troubleshooting Guide
Issue: Precipitate observed in the working solution of this compound.
Use the following flowchart to diagnose and resolve precipitation issues.
Quantitative Data Summary
The following tables provide hypothetical data based on typical characteristics of hydrophobic small molecules. This data should be used as a guideline, and empirical testing in your specific experimental system is highly recommended.
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| DMSO | ~10 mg/mL[1] |
| Ethanol | ~2 mg/mL |
| PBS (pH 7.4) | <0.1 mg/mL |
| Cell Culture Medium + 10% FBS | <0.1 mg/mL |
Table 2: Recommended Working Concentrations and Final DMSO Percentage
| Stock Concentration (in DMSO) | Dilution Factor | Final this compound Concentration | Final DMSO Concentration |
| 10 mM | 1:1000 | 10 µM | 0.1% |
| 10 mM | 1:2000 | 5 µM | 0.05% |
| 10 mM | 1:10000 | 1 µM | 0.01% |
| 1 mM | 1:1000 | 1 µM | 0.1% |
Table 3: Hypothetical Effect of pH on this compound Precipitation in Aqueous Buffer
| Buffer pH | Observation at 10 µM |
| 5.0 | Significant Precipitate |
| 6.0 | Moderate Precipitate |
| 7.0 | Minimal Precipitate |
| 7.4 | Clear Solution |
| 8.0 | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound powder (MW: 261.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Weigh out 2.61 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[9]
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
Objective: To prepare a diluted working solution of this compound suitable for cell-based assays while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
In a sterile conical tube, add the desired final volume of pre-warmed cell culture medium (e.g., 9.99 mL for a final volume of 10 mL).
-
While vigorously vortexing the medium, add 10 µL of the 10 mM this compound stock solution dropwise to the medium. This creates a 1:1000 dilution for a final concentration of 10 µM.
-
Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.
-
Use the freshly prepared working solution immediately in your experiments. Do not store diluted aqueous solutions of this compound for extended periods.[8]
Visualization of Signaling Pathways and Workflows
NHE-1 Signaling Pathway
This compound inhibits NHE-1, a key regulator of intracellular pH. NHE-1 is activated by various upstream signals, including growth factors (e.g., EGF, PDGF) and cellular stress, often through pathways involving PI3K/Akt and ERK/p90RSK.[1][3] Inhibition of NHE-1 leads to a decrease in intracellular pH, which can impact cell survival and proliferation.
Experimental Workflow for an NHE-1 Inhibition Assay
This workflow outlines the key steps for assessing the inhibitory effect of this compound on NHE-1 activity in a cell-based assay.
References
- 1. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Sodium-Hydrogen Exchanger NHE1 Is an Akt Substrate Necessary for Actin Filament Reorganization by Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cardioprotective Agents: KR-32568 vs. Cariporide
In the landscape of novel cardioprotective agents, sodium-hydrogen exchanger isoform 1 (NHE-1) inhibitors have emerged as a promising therapeutic class. By mitigating the detrimental intracellular ionic imbalances during cardiac ischemia and reperfusion, these agents aim to reduce myocardial injury. This guide provides a detailed comparison of two such inhibitors, KR-32568 and cariporide, with a focus on their performance in preclinical cardioprotective studies.
Mechanism of Action: Targeting the Sodium-Hydrogen Exchanger
Both this compound and cariporide exert their primary cardioprotective effects by inhibiting the NHE-1. During myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of sodium ions (Na+) in exchange for protons (H+). This Na+ overload reverses the function of the Na+/Ca2+ exchanger, causing a subsequent influx of calcium ions (Ca2+), which contributes to cardiomyocyte injury and death upon reperfusion. By blocking NHE-1, both compounds aim to prevent this deleterious cascade.[1][2]
While both drugs share this core mechanism, emerging evidence suggests that this compound may also engage additional pro-survival signaling pathways. Preclinical studies indicate an involvement of the Akt-glycogen synthase kinase-3 beta (GSK-3β) cell survival pathway and an enhancement of antioxidant enzyme activity, suggesting a multi-faceted cardioprotective profile.
Preclinical Efficacy: A Head-to-Head Comparison
Table 1: Reduction of Myocardial Infarct Size
| Compound | Species | Model | Dosage | Administration Route | Infarct Size Reduction (Infarct Area / Area at Risk) |
| This compound | Rat | 30 min ischemia / 2.5 h reperfusion | 0.1 mg/kg | Intravenous (bolus) | From 67% (control) to 43% |
| 1.0 mg/kg | From 67% (control) to 24% | ||||
| Cariporide | Rat | 30 min ischemia / 150 min reperfusion | 0.3 mg/kg | Intravenous | From 34% ± 4% (control) to 9% ± 2% |
| Rat | Ischemia/Reperfusion | 0.1 mg/kg | Intravenous | From 28% ± 4% (control) to 9% ± 3% | |
| 0.3 mg/kg | From 28% ± 4% (control) to 9% ± 3% | ||||
| 1 mg/kg | From 28% ± 4% (control) to 5% ± 2% |
Data compiled from multiple preclinical studies.[3][4][5]
Table 2: Anti-Arrhythmic Effects
| Compound | Species | Model | Dosage | Key Anti-Arrhythmic Effects |
| This compound | Rat | 30 min ischemia / 2.5 h reperfusion | 0.1 mg/kg | Reduced total ventricular premature beats from 530 (control) to 266. Reduced ventricular tachycardia (VT) incidence from 51% to 21%. |
| 1.0 mg/kg | Reduced total ventricular premature beats to 115. Reduced VT incidence to 8%. | |||
| Cariporide | Rat | Ischemia/Reperfusion | 0.1, 0.3, 1 mg/kg | Dose-dependently decreased ischemia-induced ventricular premature beats, and incidence and duration of ventricular tachycardia. |
| Rat | 30 min ischemia / 150 min reperfusion | 0.3 mg/kg | Reduced incidence of ventricular fibrillation from 45% (control) to 0%. |
Data compiled from multiple preclinical studies.[3][4][5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Cariporide | Na+/H+ Exchanger Inhibitors: R&D Systems [rndsystems.com]
- 2. Inhibition of Na+–H+ exchange by cariporide reduces inflammation and heart failure in rabbits with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cariporide (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and interaction, of cariporide and preconditioning on cardiac arrhythmias and infarction in rat in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects and interaction, of cariporide and preconditioning on cardiac arrhythmias and infarction in rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Ion Channel Modulators: KR-32568 vs. Amiloride Derivatives
A detailed comparative analysis for researchers and drug development professionals.
In the landscape of ion channel modulators, both the novel compound KR-32568 and the well-established amiloride derivatives present compelling therapeutic potential, primarily through their interaction with sodium channels. While this compound has emerged as a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), amiloride and its derivatives exhibit a broader spectrum of activity, most notably as blockers of the epithelial Na+ channel (ENaC), alongside off-target effects on NHE-1 and other ion transporters. This guide provides a comprehensive, data-driven comparison of this compound and various amiloride derivatives to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the inhibitory potency (IC50) of this compound and a selection of amiloride derivatives against their primary targets and key off-targets. This quantitative data allows for a direct comparison of their efficacy and selectivity.
Table 1: Inhibitory Potency (IC50) Against Na+/H+ Exchanger 1 (NHE-1)
| Compound | IC50 (µM) | Reference |
| This compound | 0.23 | [1][2] |
| Amiloride | 130 | [3] |
| 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) | 0.016 | [3] |
| 5-(N,N-Dimethyl)amiloride (DMA) | Not Reported | |
| 3',4'-Dichlorobenzamil (DCB) | 0.063 | [3] |
| Cariporide | 0.03 | [4] |
| Eniporide | 0.0045 | [4] |
| T-162559 | 0.00096 | [4] |
Table 2: Inhibitory Potency (IC50) of Amiloride Derivatives Against Other Ion Transporters
| Compound | ENaC (µM) | Na+/Ca2+ Exchanger (NCX) (µM) | Na+/K+-ATPase (µM) | Reference |
| Amiloride | ~0.1 | >1000 | 2200 - 3000 | [3][5] |
| 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) | Not Reported | 83 | 120 - 170 | [3] |
| 5-(N,N-Dimethyl)amiloride (DMA) | Not Reported | Not Reported | 520 | [6] |
| 3',4'-Dichlorobenzamil (DCB) | Not Reported | 19 | 72 | [3] |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and amiloride derivatives stem from their primary molecular targets and the downstream signaling cascades they modulate.
This compound and the NHE-1 Signaling Pathway
This compound exerts its effects by directly inhibiting the Na+/H+ exchanger isoform 1 (NHE-1). NHE-1 is a ubiquitous plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.[7] In pathophysiological conditions such as cardiac ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ and subsequent Ca2+ overload via the reverse mode of the Na+/Ca2+ exchanger (NCX). This Ca2+ overload is a key contributor to cell death and tissue injury.[8] By blocking NHE-1, this compound prevents this detrimental cascade, thereby conferring its cardioprotective effects.[1]
Amiloride Derivatives and the ENaC Signaling Pathway
Amiloride and its derivatives are best known for their diuretic effect, which is mediated by the blockade of the epithelial Na+ channel (ENaC) in the apical membrane of epithelial cells, particularly in the distal nephron of the kidney.[5] ENaC is a key component of sodium reabsorption, and its inhibition leads to increased sodium and water excretion. The activity of ENaC is tightly regulated by various hormones, including aldosterone, and intracellular signaling pathways.[9]
References
- 1. Rapid inhibition of the Na+-K+ pump affects Na+-Ca2+ exchanger-mediated relaxation in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Na+/Ca2+ exchange by KB-R7943: transport mode selectivity and antiarrhythmic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epithelial sodium channel regulated by aldosterone-induced protein sgk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of K+-dependent Na+/Ca2+-exchanger 2, NCKX2, in motor learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target effects of base editors: what we know and how we can reduce it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K+ congeners that do not compromise Na+ activation of the Na+,K+-ATPase: hydration of the ion binding cavity likely controls ion selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolytic Activation of the Epithelial Sodium Channel (ENaC): Its Mechanisms and Implications [mdpi.com]
Comparative Efficacy of KR-32568 and Other NHE-1 Inhibitors in Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational Na+/H+ exchanger isoform 1 (NHE-1) inhibitor, KR-32568, against other prominent NHE-1 inhibitors. The focus is on their efficacy in preclinical models of cardiac ischemia-reperfusion (I/R) injury, a critical area of research in cardiovascular drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to offer an objective resource for the scientific community.
Mechanism of Action of NHE-1 Inhibitors in Ischemia-Reperfusion Injury
The Na+/H+ exchanger isoform 1 (NHE-1) is a key regulator of intracellular pH (pHi) in cardiomyocytes.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to extrude protons in exchange for sodium ions. This leads to an intracellular sodium overload. The increased sodium concentration reverses the function of the Na+/Ca2+ exchanger (NCX), causing an influx of calcium ions and subsequent intracellular calcium overload. This calcium overload is a central factor in cell death, hypercontracture, and arrhythmias seen in ischemia-reperfusion injury. NHE-1 inhibitors exert their cardioprotective effects by blocking this initial sodium influx, thereby preventing the downstream calcium overload and its detrimental consequences.
Quantitative Comparison of NHE-1 Inhibitors
The following tables summarize the available quantitative data for this compound and other well-characterized NHE-1 inhibitors. It is important to note that the data are compiled from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Potency of NHE-1 Inhibitors
| Inhibitor | IC50 (NHE-1) | Cell Line/System | Reference |
| This compound | 230 nM | Not specified | [2] |
| Cariporide | 30 nM | Human NHE-1 expressing CHO-K1 cells | [3] |
| Eniporide | 4.5 nM | Human NHE-1 expressing CHO-K1 cells | [3] |
| Zoniporide | 14 nM | Human NHE-1 | [4] |
| T-162559 | 0.96 nM | Human NHE-1 expressing CHO-K1 cells | [3] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Ischemia-Reperfusion Injury
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Size (% of Area at Risk) | Reduction in Ventricular Tachycardia Duration (%) | Reduction in Ventricular Fibrillation Duration (%) |
| Control | - | 67% | - | - |
| This compound | 0.1 | 43% | 73.5% | 78.8% |
| This compound | 1.0 | 24% | 86.1% | 98.8% |
Data from a study in an anesthetized rat model with 30 minutes of ischemia followed by 2.5 hours of reperfusion.
Experimental Protocols
In Vivo Model of Myocardial Ischemia-Reperfusion Injury in Rats
A commonly employed experimental model to assess the cardioprotective effects of NHE-1 inhibitors involves the following steps:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and body temperature is maintained at 37°C.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce regional ischemia.
-
Ischemia and Reperfusion: The LAD is occluded for a period of 30 minutes. Successful occlusion is confirmed by visual changes in the myocardium (e.g., paleness) and electrocardiogram (ECG) alterations (e.g., ST-segment elevation). After the ischemic period, the ligature is released to allow for reperfusion, which is maintained for a period of 2.5 to 4 hours.
-
Drug Administration: The NHE-1 inhibitor (e.g., this compound) or vehicle is administered intravenously as a bolus prior to the onset of ischemia.
-
Assessment of Infarct Size: At the end of the reperfusion period, the LAD is re-occluded, and a dye such as Evans blue is injected to delineate the area at risk (the non-blue area). The heart is then excised, sliced, and incubated with a tetrazolium salt (e.g., triphenyltetrazolium chloride, TTC). Viable tissue stains red, while the infarcted tissue remains pale. The infarct size is expressed as a percentage of the area at risk.
-
Arrhythmia Analysis: ECG is monitored throughout the ischemia and reperfusion periods to quantify the incidence and duration of ventricular arrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF).
In Vitro NHE-1 Inhibition Assay (Rabbit Platelet Swelling)
This assay provides an ex vivo method to determine the inhibitory activity of compounds on NHE-1.
-
Platelet Isolation: Platelets are isolated from rabbit blood.
-
Intracellular Acidification: The platelets are subjected to a process that causes intracellular acidification, which activates the NHE-1 transporter.
-
Measurement of Platelet Swelling: In the presence of an NHE-1 inhibitor, the extrusion of protons and subsequent influx of sodium and water are blocked, thus inhibiting platelet swelling. The degree of swelling can be monitored by changes in light absorbance or scattering.
-
IC50 Determination: The concentration of the inhibitor that produces 50% inhibition of platelet swelling is determined as the IC50 value.
Signaling Pathways and Experimental Workflow
NHE-1 Signaling Pathway in Ischemia-Reperfusion Injury
Caption: NHE-1 signaling cascade during myocardial ischemia-reperfusion injury and the point of intervention for NHE-1 inhibitors.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for evaluating the cardioprotective efficacy of NHE-1 inhibitors in a rat model of ischemia-reperfusion.
References
- 1. NHE-1 inhibition: from protection during acute ischaemia/reperfusion to prevention/reversal of myocardial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating KR-32568 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a pivotal step in the drug discovery pipeline. This guide provides an objective comparison of KR-32568, a potent and selective inhibitor of the Sodium/Hydrogen Exchanger 1 (NHE-1), with other known NHE-1 inhibitors.[1] We present supporting experimental data, detailed methodologies for validating target engagement, and visual workflows to aid in experimental design and data interpretation.
Comparative Analysis of NHE-1 Inhibitors
This compound demonstrates high potency in inhibiting NHE-1, a key membrane protein involved in the regulation of intracellular pH, cell volume, and ion homeostasis.[2] Dysregulation of NHE-1 activity has been implicated in various pathologies, including cardiovascular diseases and cancer, making it a compelling therapeutic target.[3][4][5] The following table summarizes the inhibitory potency of this compound in comparison to other well-characterized NHE-1 inhibitors.
| Compound | Target | IC50 (nM) | Key Features |
| This compound | NHE-1 | 230 | Potent cardioprotective effects demonstrated in ischemic models. |
| Amiloride | NHE (non-selective) | Varies (µM range) | First-generation NHE inhibitor, also targets other ion channels.[4] |
| EIPA (5-(N-ethyl-N-isopropyl)amiloride) | NHE-1 | Varies (µM range) | More potent and selective for NHE-1 than amiloride. |
| Cariporide (HOE642) | NHE-1 | ~60-2600 | Extensively studied in cardiac ischemia-reperfusion injury.[4][6] |
| Eniporide | NHE-1 | ~40 | Investigated in clinical trials for myocardial ischemia.[4] |
| Zoniporide | NHE-1 | ~10 | A bicyclic guanidine derivative with high affinity for NHE-1.[4] |
Validating Target Engagement in a Cellular Context
To confirm that this compound directly interacts with and stabilizes NHE-1 within intact cells, the Cellular Thermal Shift Assay (CETSA) is a robust and widely adopted method.[7] CETSA leverages the principle that ligand binding increases the thermal stability of the target protein.[8] This change in stability can be quantified, providing direct evidence of target engagement in a physiologically relevant environment.[9][10]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram illustrates the key steps in a CETSA experiment designed to validate the engagement of this compound with NHE-1.
Detailed Experimental Protocol: CETSA for NHE-1
This protocol provides a detailed methodology for performing a CETSA experiment to validate the interaction between this compound and NHE-1 in a suitable cell line.
1. Cell Culture and Treatment:
-
Seed a human cell line known to express NHE-1 (e.g., HEK293, MDA-MB-231) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
2. Thermal Challenge:
-
After treatment, wash the cells with PBS and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[11]
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11][12]
4. Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of NHE-1 in the soluble fraction using Western blotting with a specific primary antibody against NHE-1.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
5. Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment group, plot the percentage of soluble NHE-1 as a function of temperature to generate "melting curves."
-
A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates thermal stabilization of NHE-1, confirming target engagement.
NHE-1 Signaling and its Role in Cellular Processes
NHE-1 plays a crucial role in maintaining cellular homeostasis by regulating intracellular pH. Its activity is stimulated by various intracellular signals, including growth factors and hormones, which can lead to downstream effects on cell proliferation, migration, and survival. The inhibition of NHE-1 by compounds like this compound can modulate these signaling pathways.
By employing the methodologies outlined in this guide, researchers can confidently validate the cellular target engagement of this compound and objectively compare its performance against other NHE-1 inhibitors, thereby advancing the understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NHE-1: a molecular target for signalling and cell matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A minireview on NHE1 inhibitors. A rediscovered hope in oncohematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. pelagobio.com [pelagobio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
KR-32568 in NHE-1 Knockout Models: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Na+/H+ exchanger-1 (NHE-1) inhibitor KR-32568 with other relevant NHE-1 inhibitors. While direct experimental data of this compound in NHE-1 knockout models is not currently available in published literature, this guide synthesizes data from relevant preclinical studies to evaluate its performance and therapeutic potential. The cardioprotective effect of NHE-1 inhibition is benchmarked against the phenotype of NHE-1 knockout mice, which exhibit resistance to ischemia-reperfusion injury.
Executive Summary
The Na+/H+ exchanger isoform 1 (NHE-1) is a key regulator of intracellular pH and sodium levels. Its hyperactivity during cardiac ischemia-reperfusion (I/R) injury leads to intracellular sodium and calcium overload, contributing to cell death and infarct development. Genetic ablation of NHE-1 in knockout mice has been shown to be cardioprotective, validating NHE-1 as a therapeutic target. This compound is a potent NHE-1 inhibitor that has demonstrated significant cardioprotective effects in preclinical models of I/R injury. This guide compares the efficacy of this compound with other notable NHE-1 inhibitors, such as Cariporide, Eniporide, and Zoniporide, and discusses the collective findings in the context of NHE-1 knockout models.
Comparative Efficacy of NHE-1 Inhibitors
The following tables summarize the available quantitative data for this compound and other NHE-1 inhibitors from various preclinical studies.
Table 1: In Vitro Potency of NHE-1 Inhibitors
| Compound | IC50 (NHE-1) | Cell Type/Assay | Reference |
| This compound | 230 nM | Not specified | [1] |
| This compound | 24 nM | Rabbit platelet swelling | [1] |
| KR-32570 | 7 ± 2 nM | Rat cardiomyocytes | [2][3] |
| KR-33028 | 9 ± 3 nM | Rat cardiomyocytes | [2][3] |
| Cariporide | Not specified | Rat cardiomyocytes | [2][3] |
| Sabiporide | Not specified | Rat cardiomyocytes | [2][3] |
| Eniporide | Not specified | Not specified | |
| Zoniporide | 14 nM | Human NHE-1 |
Note: KR-32570 and KR-33028 are structurally related to this compound and provide an indication of the potency of this class of compounds.
Table 2: In Vivo Cardioprotective Effects of NHE-1 Inhibitors in Ischemia-Reperfusion Models
| Compound | Animal Model | Dose | Endpoint | Result | Reference |
| This compound | Anesthetized Rat | 0.1 mg/kg, i.v. | Infarct size reduction | Reduced from 67% to 43% | [4] |
| This compound | Anesthetized Rat | 1.0 mg/kg, i.v. | Infarct size reduction | Reduced from 67% to 24% | [4] |
| This compound | Anesthetized Rat | 0.1 - 1.0 mg/kg, i.v. | Reduction in ventricular premature beats | Significantly reduced | [4] |
| Eniporide | Isolated Mouse Heart (Wild-Type) | Not specified | Improved post-ischemic cardiac function | Significant protection | [5] |
| Eniporide | Isolated Mouse Heart (NHE-1 Knockout) | Not specified | Improved post-ischemic cardiac function | No additional protection over knockout | [5] |
| Zoniporide | Anesthetized Rabbit | 4 mg/kg/h | Infarct size reduction | Reduced by 75% | |
| Cariporide | Rat | Dietary administration | Reduced mortality and arrhythmias | Significantly reduced | [6] |
Performance in the Context of NHE-1 Knockout Models
A pivotal study using NHE-1 null mutant (Nhe1-/-) mice demonstrated that genetic ablation of NHE-1 confers significant resistance to cardiac ischemia-reperfusion injury[5]. In this study, isolated hearts from Nhe1-/- mice subjected to ischemia and reperfusion showed significantly better recovery of left ventricular developed pressure and reduced release of lactate dehydrogenase compared to wild-type hearts[5].
Crucially, the administration of the NHE-1 inhibitor Eniporide to wild-type hearts provided a level of cardioprotection that was comparable to that observed in the untreated Nhe1-/- hearts[5]. Furthermore, Eniporide treatment did not confer any additional protective effect in the Nhe1-/- hearts, strongly suggesting that the cardioprotective effects of the inhibitor are mediated specifically through the inhibition of NHE-1[5].
While direct data for this compound in NHE-1 knockout mice is unavailable, the potent cardioprotective effects observed in the rat model of I/R injury, including a dose-dependent reduction in infarct size and arrhythmias, are consistent with the phenotype observed in NHE-1 knockout mice[4]. This suggests that this compound effectively phenocopies the genetic deletion of NHE-1 in the context of cardiac I/R injury.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in NHE-1-mediated cardiac injury and a typical experimental workflow for evaluating cardioprotective agents.
Caption: NHE-1 Signaling Pathway in Ischemia-Reperfusion Injury.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamic characteristics and cardioprotective effects of new NHE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
A Head-to-Head Comparison of KR-32568 and Eniporide: Novel NHE-1 Inhibitors for Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Na+/H+ exchanger isoform 1 (NHE-1) inhibitors: KR-32568 and eniporide. The information presented is collated from preclinical and clinical studies to assist researchers in evaluating these compounds for further investigation and development.
Introduction
The Na+/H+ exchanger isoform 1 (NHE-1) is a ubiquitously expressed transmembrane protein critical for intracellular pH regulation.[1] During myocardial ischemia and reperfusion, overactivation of NHE-1 leads to intracellular sodium and subsequent calcium overload, contributing to myocardial cell death, arrhythmias, and infarct expansion. Inhibition of NHE-1 has thus emerged as a promising therapeutic strategy for cardioprotection. This guide focuses on a direct comparison of this compound, a potent and selective NHE-1 inhibitor with a (5-arylfuran-2-ylcarbonyl)guanidine structure, and eniporide, a well-characterized benzoylguanidine derivative that has undergone extensive clinical investigation.[2][3]
Chemical and Physical Properties
A fundamental aspect of any pharmacological comparison is the characterization of the molecules themselves. The table below summarizes the key chemical and physical properties of this compound and eniporide.
| Property | This compound | Eniporide |
| Chemical Structure | ![]() | ![]() |
| IUPAC Name | N-(aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide[4] | N-(diaminomethylene)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)benzamide[5] |
| Molecular Formula | C₁₃H₁₂FN₃O₂[4] | C₁₄H₁₆N₄O₃S[5][6] |
| Molecular Weight | 261.25 g/mol [7] | 320.37 g/mol [6][8] |
| SMILES | Cc1ccc(F)cc1-c2ccc(o2)C(=O)NC(N)=N | Cc1cc(c(cc1C(=O)NC(=N)N)S(=O)(=O)C)-n2cccc2[6] |
| InChI | InChI=1S/C13H12FN3O2/c1-7-2-3-8(14)6-9(7)10-4-5-11(19-10)12(18)17-13(15)16/h2-6H,1H3,(H4,15,16,17,18) | InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19)[6] |
In Vitro Potency and Selectivity
The primary mechanism of action for both this compound and eniporide is the inhibition of the NHE-1 protein. The following table compares their in vitro potency, primarily through their half-maximal inhibitory concentration (IC50) values against NHE-1.
| Parameter | This compound | Eniporide |
| NHE-1 IC50 | 230 nM[2][9][10] | 4.5 nM[1] |
| NHE-1 Inhibition (Platelet Swelling Assay) | IC50: 24 nM (rabbit platelets)[2][11] | Not explicitly found in a comparable assay |
| Selectivity | Selective for NHE-1[2] | Selective for NHE-1[1] |
Note: IC50 values are from different studies and experimental conditions, which may affect direct comparability.
Preclinical Efficacy in Myocardial Ischemia/Reperfusion Injury
Both this compound and eniporide have demonstrated cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury. The data below is primarily from studies conducted in rats.
Infarct Size Reduction
| Compound | Animal Model | Dosing | Infarct Size Reduction | Reference |
| This compound | Anesthetized Rat (in vivo) | 0.1 mg/kg (i.v.) | Reduced from 67% to 43% | [12] |
| 1.0 mg/kg (i.v.) | Reduced from 67% to 24% | [12] | ||
| Eniporide | Not available in a directly comparable rat model from the search results. Experimental models have shown it to limit infarct size.[3] | - | - |
Anti-Arrhythmic Effects
| Compound | Animal Model | Dosing | Key Anti-Arrhythmic Effects | Reference |
| This compound | Anesthetized Rat (in vivo) | 0.1 mg/kg (i.v.) | Reduced total ventricular premature beats from 530 to 266. Reduced ventricular fibrillation incidence from 17% to 8%. | [12] |
| 1.0 mg/kg (i.v.) | Reduced total ventricular premature beats from 530 to 115. Reduced ventricular fibrillation incidence from 17% to 0%. | [12] | ||
| Eniporide | Not available in a directly comparable rat model from the search results. | - | - |
Pharmacokinetics
Understanding the pharmacokinetic profiles of this compound and eniporide is crucial for designing and interpreting experimental studies and for predicting their clinical behavior.
| Parameter | This compound (Rat) | Eniporide (Human) |
| Administration | Intravenous | Intravenous Infusion |
| Clearance | Not available | Healthy Subjects: 29.2 L/h; Patients: 20.8 L/h[13] |
| Volume of Distribution | Not available | Healthy Subjects: 20.4 L; Patients: 16.9 L[13] |
| Metabolism | Not available | Metabolized to EMD 112 843[13] |
| Elimination | Not available | Primarily renal |
Clinical Data: The ESCAMI Trial of Eniporide
Eniporide has been evaluated in a large-scale clinical trial, the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial. This provides valuable clinical context that is currently unavailable for the earlier-stage compound, this compound.
In the ESCAMI trial, patients with acute ST-elevation myocardial infarction undergoing reperfusion therapy were treated with eniporide. In the initial stage of the trial, eniporide at doses of 100 mg and 150 mg was associated with a reduction in enzymatic infarct size.[3] However, this effect was not replicated in the second stage of the trial.[3] Overall, eniporide did not significantly improve the clinical outcome in terms of death, cardiogenic shock, heart failure, or life-threatening arrhythmias.[3]
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: NHE-1 Inhibition Pathway in Cardioprotection.
Caption: Experimental Workflows for Evaluating NHE-1 Inhibitors.
Experimental Protocols
NHE-1 Inhibition Assay (Platelet Swelling)
This assay is a functional measure of NHE-1 activity. Platelets are used as they express NHE-1, and their swelling in response to intracellular acidification is dependent on NHE-1-mediated Na+ influx.
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from the species of interest (e.g., rabbit) into an anticoagulant solution. PRP is obtained by centrifugation at a low speed.
-
Intracellular Acidification: The platelets in the PRP are acid-loaded, typically by the addition of a weak acid like propionate or by using the ammonium prepulse technique.
-
Platelet Swelling Measurement: The change in platelet volume (swelling) is monitored over time using a particle size analyzer or a spectrophotometer to measure changes in light scattering.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the NHE-1 inhibitor (e.g., this compound) to determine the concentration that inhibits platelet swelling by 50% (IC50).
Langendorff Isolated Heart Ischemia-Reperfusion Model (Rat)
This ex vivo model allows for the study of cardiac function and injury in a controlled environment, free from systemic physiological influences.[14]
-
Heart Isolation: A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[15]
-
Langendorff Perfusion Setup: The aorta is cannulated and connected to a Langendorff apparatus, which retrogradely perfuses the coronary arteries with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.[14][16]
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) during which baseline cardiac function parameters (e.g., heart rate, left ventricular developed pressure) are recorded.
-
Global Ischemia: Perfusion is stopped for a defined period (e.g., 30-40 minutes) to induce global ischemia.
-
Reperfusion: Perfusion is restored for a set duration (e.g., 60-120 minutes). The NHE-1 inhibitor can be added to the perfusate before ischemia or at the onset of reperfusion.
-
Functional Assessment: Cardiac function is monitored throughout the reperfusion period.
Infarct Size Measurement (TTC Staining)
Triphenyltetrazolium chloride (TTC) is a dye used to differentiate between viable and infarcted myocardial tissue.
-
Heart Sectioning: At the end of the reperfusion period in the Langendorff or in vivo model, the heart is removed, frozen, and sliced into uniform sections (e.g., 2 mm thick).[17][18]
-
TTC Incubation: The heart slices are incubated in a TTC solution (e.g., 1% in phosphate buffer) at 37°C for a specific time (e.g., 15-20 minutes).[19]
-
Staining Mechanism: Viable myocardium contains dehydrogenase enzymes that reduce TTC to a red formazan precipitate. Infarcted tissue lacks these enzymes and remains pale.
-
Image Analysis: The stained slices are photographed, and the areas of the infarcted (pale) and viable (red) tissue are quantified using image analysis software.[20] Infarct size is typically expressed as a percentage of the total ventricular area or the area at risk.
Assessment of Ventricular Arrhythmias in Rats (In Vivo)
This protocol is used to evaluate the anti-arrhythmic potential of a compound during ischemia and reperfusion in a living animal.
-
Animal Preparation: A rat is anesthetized and instrumented for continuous electrocardiogram (ECG) recording.
-
Coronary Artery Ligation: A ligature is placed around the left anterior descending (LAD) coronary artery.[21]
-
Ischemia: The LAD is occluded for a defined period (e.g., 30 minutes) to induce myocardial ischemia.
-
Reperfusion: The ligature is released to allow for reperfusion of the ischemic myocardium.
-
ECG Monitoring and Analysis: The ECG is continuously monitored during the ischemic and reperfusion periods (e.g., for 120 minutes post-reperfusion). The incidence and duration of ventricular arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation, are quantified.[22][23]
Conclusion
Both this compound and eniporide are potent and selective inhibitors of NHE-1 with demonstrated cardioprotective effects in preclinical models of myocardial ischemia/reperfusion injury. Based on the available in vitro data from different studies, eniporide appears to be a more potent inhibitor of NHE-1 than this compound. However, in a rat in vivo model of ischemia/reperfusion, this compound has shown significant dose-dependent reductions in both infarct size and the incidence of life-threatening arrhythmias.
For researchers in the field, this compound represents a promising, albeit earlier-stage, candidate for further investigation, particularly given its strong anti-arrhythmic effects in preclinical models. Future head-to-head preclinical studies under identical experimental conditions would be invaluable for a more definitive comparison of the therapeutic potential of these two NHE-1 inhibitors.
References
- 1. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. scbt.com [scbt.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. kr 32568 — TargetMol Chemicals [targetmol.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound|T36569|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. Population pharmacokinetics of eniporide and its metabolite in healthy subjects and patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of the Isolated Rat Heart Ischemia–Reperfusion Model [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 19. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. ahajournals.org [ahajournals.org]
The Synergistic Potential of KR-32568: An Unexplored Frontier in Cardiovascular Medicine
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the synergistic effects of KR-32568 when used in combination with other cardiovascular drugs. To date, published research has focused exclusively on the pharmacological properties and cardioprotective effects of this compound as a monotherapy.
This guide synthesizes the current knowledge on this compound, detailing its mechanism of action, preclinical efficacy as a standalone agent, and the experimental protocols used in its evaluation. While direct comparisons with combination therapies are not possible due to the absence of data, this report provides a foundational understanding for researchers and drug development professionals interested in exploring the potential synergistic applications of this novel compound.
This compound as a Monotherapy: Cardioprotective Effects
This compound is a potent and selective inhibitor of the sodium/hydrogen exchanger-1 (NHE-1).[1] In preclinical studies, it has demonstrated significant cardioprotective effects in models of myocardial ischemia and reperfusion injury.[1] The primary mechanism of action involves the attenuation of intracellular sodium and calcium overload, which are key contributors to cell death and tissue damage following a loss of blood flow and its subsequent restoration.[1]
Quantitative Data on Monotherapy Efficacy
The following table summarizes the key findings from a study investigating the effects of this compound in an anesthetized rat model of ischemia/reperfusion injury.[1]
| Endpoint | Control Group | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) |
| Infarct Size (%) | 67 | 43 | 24 |
| Ventricular Premature Beats (total number) | 530 | 266 | 115 |
| Ventricular Tachycardia (VT) Incidence (%) | 51 | 21 | 8 |
| VT Duration (s) | 238 | 63 | 33 |
| Ventricular Fibrillation (VF) Incidence (%) | 17 | 8 | 0 |
| VF Duration (s) | 85 | 18 | 1 |
Mechanism of Action: NHE-1 Inhibition
The cardioprotective effects of this compound are attributed to its inhibition of the NHE-1 protein. During ischemia, the lack of oxygen leads to anaerobic metabolism and a subsequent increase in intracellular protons (acidosis). The NHE-1 exchanger is activated to extrude these protons in exchange for sodium ions. This leads to an accumulation of intracellular sodium, which in turn reverses the function of the sodium/calcium exchanger (NCX), causing an influx of calcium. Elevated intracellular calcium levels trigger a cascade of detrimental events, including mitochondrial dysfunction, hypercontracture, and activation of proteases, ultimately leading to cell death. By inhibiting NHE-1, this compound prevents this toxic intracellular sodium and calcium overload.
Caption: Signaling pathway of this compound in cardioprotection.
Experimental Protocols
The evaluation of this compound's cardioprotective effects typically involves an in vivo model of myocardial ischemia/reperfusion. The following is a generalized experimental protocol based on standard methodologies in the field.
In Vivo Rat Model of Myocardial Ischemia/Reperfusion
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.
-
Ischemia and Reperfusion: The LAD artery is occluded for a set period (e.g., 30 minutes) to induce myocardial ischemia. Following this, the ligature is released to allow for reperfusion for a specified duration (e.g., 2.5 hours).
-
Drug Administration: this compound or a vehicle control is administered intravenously at various doses before the induction of ischemia.
-
Endpoint Analysis:
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area of infarction is determined using staining techniques such as triphenyltetrazolium chloride (TTC).
-
Arrhythmia Analysis: Electrocardiogram (ECG) is monitored throughout the experiment to record the incidence and duration of ventricular arrhythmias.
-
Caption: Experimental workflow for ischemia/reperfusion model.
Future Directions and Conclusion
The potent cardioprotective effects of this compound as a monotherapy in preclinical models are promising. However, the lack of data on its synergistic effects with other cardiovascular drugs, such as beta-blockers, ACE inhibitors, or antiplatelet agents, represents a critical knowledge gap. Future research should focus on investigating these potential combinations to explore whether synergistic or additive effects can be achieved, potentially leading to more effective therapeutic strategies for patients with ischemic heart disease. Such studies would be invaluable in defining the future clinical development and therapeutic positioning of this compound.
References
A Comparative Review of KR-32568: A Novel Cardioprotective Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KR-32568, a novel and potent sodium/hydrogen exchanger-1 (NHE-1) inhibitor, with the well-characterized NHE-1 inhibitor, Cariporide. The data presented is derived from preclinical studies in rat models of myocardial ischemia/reperfusion injury. It is important to note that the presented findings are from separate studies and not from a direct head-to-head comparison.
Introduction to this compound and NHE-1 Inhibition
This compound is a novel small molecule inhibitor of the sodium/hydrogen exchanger isoform 1 (NHE-1), a ubiquitously expressed membrane protein that plays a crucial role in intracellular pH and sodium homeostasis. During myocardial ischemia and reperfusion, the overactivation of NHE-1 leads to intracellular sodium and subsequent calcium overload, contributing significantly to cell death and myocardial injury. By inhibiting NHE-1, compounds like this compound and Cariporide are being investigated for their cardioprotective potential.
Quantitative Comparison of Cardioprotective Effects
The following tables summarize the key quantitative data from preclinical studies on this compound and Cariporide in rat models of myocardial ischemia/reperfusion.
Table 1: Comparative Efficacy on Infarct Size Reduction
| Compound | Dose (mg/kg, i.v.) | Infarct Size (% of Risk Area) | Percent Reduction vs. Control | Study Reference |
| Control (Vehicle) | - | 67% | - | (Roh et al., 2005) |
| This compound | 0.1 | 43% | 35.8% | (Roh et al., 2005) |
| This compound | 1.0 | 24% | 64.2% | (Roh et al., 2005) |
| Control (Vehicle) | - | 28 ± 4% | - | (Mochizuki et al., 2004)[1] |
| Cariporide | 0.1 | 9 ± 3% | ~67.9% | (Mochizuki et al., 2004)[1] |
| Cariporide | 0.3 | 9 ± 3% | ~67.9% | (Mochizuki et al., 2004)[1] |
| Cariporide | 1.0 | 5 ± 2% | ~82.1% | (Mochizuki et al., 2004)[1] |
Table 2: Comparative Efficacy on Ventricular Arrhythmias
| Parameter | Control (Vehicle) | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) | Study Reference |
| Ventricular Premature Beats (VPBs) | 530 | 266 | 115 | (Roh et al., 2005) |
| Ventricular Tachycardia (VT) Incidence (%) | 51% | 21% | 8% | (Roh et al., 2005) |
| Ventricular Fibrillation (VF) Incidence (%) | 17% | 8% | 0% | (Roh et al., 2005) |
| Parameter | Control (Vehicle) | Cariporide (0.1 mg/kg) | Cariporide (0.3 mg/kg) | Cariporide (1.0 mg/kg) | Study Reference |
| Ischemia-induced VPBs | - | ↓ | ↓ | ↓ | (Mochizuki et al., 2004)[1] |
| Reperfusion-induced VPBs | - | ↓ | ↓ | ↓ | (Mochizuki et al., 2004)[1] |
| VT Incidence (%) | - | ↓ | ↓ | ↓ | (Mochizuki et al., 2004)[1] |
Note: For Cariporide's effect on arrhythmias, the study by Mochizuki et al. (2004) states a dose-dependent decrease without providing specific numerical values in the abstract.
Experimental Protocols
Study Protocol for this compound (Roh et al., 2005)
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Urethane and α-chloralose.
-
Ischemia/Reperfusion Procedure: The left anterior descending (LAD) coronary artery was occluded for 30 minutes, followed by 2.5 hours of reperfusion.
-
Drug Administration: this compound was administered as an intravenous bolus 10 minutes before the onset of ischemia.
-
Infarct Size Measurement: At the end of reperfusion, the LAD was re-occluded, and the area at risk was delineated by injecting Evans blue dye. The heart was then excised, sliced, and incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. The infarct size was expressed as a percentage of the area at risk.
-
Arrhythmia Analysis: Electrocardiogram (ECG) was monitored throughout the experiment to quantify ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
Study Protocol for Cariporide (Mochizuki et al., 2004)[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia/Reperfusion Procedure: The left coronary artery was occluded for 30 minutes, followed by 2 hours of reperfusion.
-
Drug Administration: Cariporide was administered intravenously before coronary occlusion.
-
Infarct Size Measurement: The infarct size was determined by TTC staining and expressed as a percentage of the risk mass (infarct mass/risk mass).
-
Arrhythmia Analysis: Ventricular arrhythmias were monitored during both the ischemic and reperfusion periods.
Signaling Pathways and Experimental Workflow
Signaling Pathway of NHE-1 Inhibition in Cardioprotection
Caption: Signaling pathway of NHE-1 inhibition in cardioprotection.
Experimental Workflow for Myocardial Ischemia/Reperfusion Model
Caption: Experimental workflow for a rat model of myocardial ischemia/reperfusion.
References
A Comparative Benchmarking Guide to KR-32568 and Next-Generation NHE-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of KR-32568 and select next-generation Sodium-Hydrogen Exchanger isoform 1 (NHE-1) inhibitors, Zoniporide and BIX (also known as BI-9627). The data presented is compiled from publicly available experimental findings to assist researchers in evaluating these compounds for further investigation.
Introduction to NHE-1 Inhibition
The Na+/H+ exchanger isoform 1 (NHE-1) is a ubiquitously expressed transmembrane protein that plays a critical role in the regulation of intracellular pH (pHi) and cell volume.[1] By extruding one proton in exchange for an extracellular sodium ion, NHE-1 is vital for cellular homeostasis. However, under pathological conditions such as myocardial ischemia-reperfusion injury, hyperactivation of NHE-1 leads to intracellular sodium and subsequent calcium overload, contributing to cell death and tissue damage.[2] Consequently, inhibition of NHE-1 has emerged as a promising therapeutic strategy for cardioprotection and potentially other conditions like cancer. This guide focuses on this compound and compares its performance against next-generation NHE-1 inhibitors, which are characterized by high potency and selectivity.
In Vitro Potency and Selectivity
The in vitro potency of NHE-1 inhibitors is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | NHE-1 IC50 | Selectivity Profile |
| This compound | 230 nM[3][4] | Data not publicly available. |
| Zoniporide | 14 nM (human NHE-1)[5] | >150-fold selective for NHE-1 over other NHE isoforms.[5] Ki values are 14, 2200, and 220000 nM for human NHE-1, human NHE-2, and rat NHE-3, respectively.[6] |
| BIX (BI-9627) | 6 nM (pHi change assay), 31 nM (human platelet swelling assay)[1][7] | >30-fold selective for NHE-1 over NHE-2 and NHE-3.[1][8] |
Preclinical In Vivo Efficacy
The cardioprotective effects of these NHE-1 inhibitors have been evaluated in various animal models of ischemia-reperfusion injury. These studies provide crucial insights into their potential therapeutic utility.
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Anesthetized Rat | 0.1 and 1.0 mg/kg (i.v. bolus) | Dose-dependently reduced infarct size from 67% (control) to 43% and 24%. Significantly reduced the total number of ventricular premature beats and the incidence and duration of ventricular tachycardia and fibrillation. |
| Zoniporide | Anesthetized Rabbit | Not specified | Elicited a dose-dependent reduction in infarct size (ED50 = 0.45 mg/kg/h).[5] |
| BIX (BI-9627) | Isolated Perfused Rat Heart | 100 nM | Increased recovery of left ventricular developed pressure and inhibited increases in left ventricular end-diastolic pressure.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of NHE-1 inhibitors.
Intracellular pH Measurement using BCECF-AM
This assay is used to determine the potency of NHE-1 inhibitors by measuring their effect on the recovery of intracellular pH (pHi) following induced acidosis.
Materials:
-
Cells expressing NHE-1 (e.g., CHO, PS120 fibroblasts)
-
2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Ammonium chloride (NH4Cl)
-
Sodium-free buffer
-
NHE-1 inhibitors (this compound, Zoniporide, BIX)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with HBSS and incubate with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Acidification: Induce intracellular acidosis by incubating the cells with a solution containing 20 mM NH4Cl for 5-10 minutes. This is followed by a rapid switch to a sodium-free buffer to cause a rapid drop in pHi.
-
Inhibitor Application: Add the sodium-containing buffer with or without varying concentrations of the NHE-1 inhibitor.
-
Measurement: Immediately begin monitoring the fluorescence intensity at two excitation wavelengths (~490 nm and ~440 nm) and a single emission wavelength (~535 nm).
-
Data Analysis: The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pHi. The rate of pHi recovery is calculated, and the IC50 value for each inhibitor is determined by plotting the inhibition of pHi recovery against the inhibitor concentration.
Platelet Swelling Assay
This assay provides a functional measure of NHE-1 activity, as the swelling of platelets in response to intracellular acidification is dependent on NHE-1-mediated sodium influx.
Materials:
-
Freshly isolated platelets
-
Sodium propionate solution
-
NHE-1 inhibitors
-
Spectrophotometer or plate reader capable of measuring light scattering or absorbance
Procedure:
-
Platelet Preparation: Isolate platelets from whole blood by centrifugation.
-
Incubation: Pre-incubate the platelet suspension with various concentrations of the NHE-1 inhibitor or vehicle control.
-
Induction of Swelling: Induce intracellular acidification and subsequent swelling by adding sodium propionate to the platelet suspension.
-
Measurement: Monitor the change in light scattering or absorbance at a fixed wavelength (e.g., 600 nm) over time. A decrease in absorbance indicates cell swelling.
-
Data Analysis: The rate of swelling is determined from the change in absorbance over time. The inhibitory effect of the compounds is calculated relative to the control, and IC50 values are determined.
In Vivo Myocardial Ischemia-Reperfusion Model
This animal model is used to assess the cardioprotective effects of NHE-1 inhibitors in a setting that mimics a heart attack.
Materials:
-
Anesthetized rats or rabbits
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Ventilator
-
ECG monitoring equipment
-
NHE-1 inhibitors
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthesia and Ventilation: Anesthetize the animal and provide mechanical ventilation.
-
Surgical Preparation: Perform a thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.
-
Ischemia: Induce regional myocardial ischemia by tightening the suture to occlude the LAD artery for a specified period (e.g., 30 minutes).
-
Drug Administration: Administer the NHE-1 inhibitor or vehicle intravenously at a predetermined time before or during ischemia, or just before reperfusion.
-
Reperfusion: Release the suture to allow blood flow to return to the ischemic myocardium for a defined period (e.g., 2 hours).
-
Monitoring: Continuously monitor the ECG for arrhythmias throughout the procedure.
-
Infarct Size Assessment: At the end of the reperfusion period, excise the heart and stain with TTC to differentiate between viable (red) and infarcted (pale) tissue.
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk. Analyze the incidence and duration of arrhythmias.
Conclusion
This guide provides a comparative overview of this compound and the next-generation NHE-1 inhibitors Zoniporide and BIX. Based on the available preclinical data, Zoniporide and BIX demonstrate significantly higher in vitro potency for NHE-1 compared to this compound. All three compounds have shown promising cardioprotective effects in in vivo models of ischemia-reperfusion injury. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies. The selection of an optimal NHE-1 inhibitor for a specific research or therapeutic application will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic profile, and in vivo efficacy.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ≥98% (HPLC), sodium-hydrogen exchanger isoform 1 (NHE-1) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-9627|1204329-34-9|COA [dcchemicals.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal and Handling of KR-32568
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of KR-32568, a potent inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1). Adherence to these procedures is critical for laboratory safety and environmental protection.
This compound is a valuable tool in cardiovascular research, but its guanidine-derived structure necessitates careful management as hazardous waste. This guide offers a clear, step-by-step approach to its disposal, alongside detailed experimental protocols for its use in in vitro studies.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information. The following table summarizes key safety data:
| Hazard Category | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Nitrile gloves, safety glasses with side shields, lab coat. |
| Skin Corrosion/Irritation | May cause skin irritation. | Nitrile gloves, lab coat. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Safety glasses with side shields or goggles. |
| Respiratory Sensitization | Avoid breathing dust/fume/gas/mist/vapors/spray. | Use in a well-ventilated area or under a chemical fume hood. |
Proper Disposal Procedures for this compound
As a guanidine derivative, this compound must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks. The following step-by-step procedure ensures the safe disposal of unused this compound and contaminated materials.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated pipette tips, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Specifications: The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number, and the appropriate hazard pictograms (e.g., harmful, irritant).
Step 2: Liquid Waste Management
-
Aqueous Solutions: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated solvent waste container. Ensure the container is compatible with the solvent used.
Step 3: Storage of Hazardous Waste
-
Designated Accumulation Area: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.
Step 4: Arranging for Disposal
-
Approved Waste Management Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Provide the waste contractor with a complete and accurate description of the waste, including the chemical name and any known hazards. Maintain a record of the amount of waste generated and the date of disposal, in accordance with institutional and local regulations.
Step 5: Decontamination of Labware
-
Reusable Labware: Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated.
-
Decontamination Procedure: Rinse the labware multiple times with a suitable solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste. Following the solvent rinse, wash the labware with a laboratory detergent and water.
Below is a graphical representation of the disposal workflow:
Experimental Protocols
The following provides a detailed methodology for a key experiment involving this compound: an in vitro NHE-1 inhibition assay.
In Vitro NHE-1 Inhibition Assay Using BCECF-AM
This protocol describes how to measure the inhibitory effect of this compound on NHE-1 activity in a cell-based assay using the pH-sensitive fluorescent dye, 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
BCECF-AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
Ammonium chloride (NH₄Cl)
-
Sodium-free buffer: 140 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
Cells expressing NHE-1 (e.g., C6 glioma cells, CHO cells)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound in DMSO.
-
Further dilute the stock solution with HBS to the desired final concentrations for the experiment. It is important to ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
-
Loading Cells with BCECF-AM:
-
Prepare a BCECF-AM loading solution. A typical concentration is 2-5 µM BCECF-AM in HBS. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in the solubilization of BCECF-AM.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the BCECF-AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBS to remove extracellular dye.
-
-
NHE-1 Inhibition Assay:
-
Induce an acid load in the cells by incubating them with a solution of 20 mM NH₄Cl in HBS for 15-20 minutes.
-
Remove the NH₄Cl solution and wash the cells with the sodium-free buffer to induce intracellular acidification.
-
Immediately add the HBS containing different concentrations of this compound (or vehicle control) to the wells.
-
Measure the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) over time using a fluorescence plate reader. The ratio of the fluorescence intensities (490/440 nm) is proportional to the intracellular pH.
-
-
Data Analysis:
-
Calculate the rate of intracellular pH recovery for each concentration of this compound.
-
Plot the rate of pH recovery against the concentration of this compound to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of NHE-1 activity).
-
The following diagram illustrates the experimental workflow:
Signaling Pathway
This compound exerts its effects by inhibiting the Na⁺/H⁺ exchanger isoform 1 (NHE-1). This transporter is crucial for maintaining intracellular pH (pHi) by extruding a proton (H⁺) in exchange for a sodium ion (Na⁺). In pathological conditions such as ischemia-reperfusion injury, overactivation of NHE-1 leads to intracellular Na⁺ overload, which in turn reverses the function of the Na⁺/Ca²⁺ exchanger (NCX), causing an influx of Ca²⁺. This calcium overload contributes to cell death. By inhibiting NHE-1, this compound prevents this cascade of events.
The following diagram depicts the signaling pathway affected by this compound:
By providing this essential safety and logistical information, we aim to be the preferred source for laboratory safety and chemical handling, building deep trust by delivering value beyond the product itself. For any further questions or specific institutional guidelines, please consult your Environmental Health and Safety department.
Navigating the Safe Handling and Disposal of KR-32568: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of KR-32568, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1).[1] Given the absence of a publicly available, substance-specific Safety Data Sheet (SDS), this guide is founded on the compound's known biological mechanism of action and established best practices for handling research chemicals of unknown toxicity.
Crucially, all personnel must obtain and thoroughly review the official Safety Data Sheet (SDS) provided by the supplier before commencing any work with this compound. This document is intended to supplement, not replace, the manufacturer's official safety guidance.
Essential Safety and Operational Planning
As a bioactive small molecule intended for research purposes only, this compound should be handled with the utmost care in a controlled laboratory environment. The following protocols are designed to minimize exposure risk and ensure operational safety.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of personal protective equipment. However, the following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended when a splash hazard is present. | Protects against accidental splashes of the compound in solid or solution form. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against dermal absorption. The specific glove material should be chosen based on the solvent used to dissolve this compound. |
| Body Protection | A standard laboratory coat. A flame-resistant coat should be worn if flammable solvents are in use. | Protects skin from contamination. |
| Respiratory Protection | A fume hood should be used when handling the solid compound or preparing stock solutions. | Minimizes the risk of inhaling airborne particles. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for handling this compound, from reception to disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Caption: A procedural diagram outlining the key steps for the safe handling of this compound.
Detailed Methodologies
Handling of Solid this compound
-
Preparation : Before handling the solid compound, ensure the work area within a certified chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, and appropriate spatulas.
-
Weighing : With all required PPE donned, carefully transfer the desired amount of this compound from the stock container to the weighing vessel. Avoid creating dust. If any static is present, use an anti-static gun.
-
Transfer : Promptly transfer the weighed solid to the vessel intended for dissolution.
-
Cleanup : Immediately clean any residual solid from the balance and surrounding surfaces using a damp cloth or paper towel, which should then be disposed of as contaminated solid waste.
Preparation of Stock Solutions
-
Solvent Selection : Consult the product datasheet for appropriate solvents. This compound is reportedly soluble in DMSO.
-
Dissolution : In a chemical fume hood, add the chosen solvent to the vessel containing the weighed this compound.
-
Mixing : Gently swirl or vortex the solution until the solid is completely dissolved. Sonication may be used if necessary, ensuring the container is sealed to prevent aerosolization.
-
Storage : Store the stock solution in a clearly labeled, sealed container at the recommended temperature, typically -20°C, protected from light.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous unless determined otherwise by a qualified professional.
Waste Segregation and Collection
-
Solid Waste : Collect all contaminated solid materials, such as gloves, weighing paper, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused or expired solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps : Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.
Disposal Procedures
-
Labeling : All waste containers must be clearly labeled with the contents, including the name "this compound" and the solvent used, along with the appropriate hazard pictograms.
-
Storage : Store waste containers in a designated, secure area away from general laboratory traffic, and in secondary containment to prevent spills.
-
Pickup : Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of the Na+/H+ exchanger 1 (NHE-1), a ubiquitously expressed membrane protein that plays a key role in regulating intracellular pH (pHi) and cell volume.[1][4] In cardiac cells, NHE-1 is a critical mediator of cellular responses to various stimuli, including hormones and mechanical stress.[5] Inhibition of NHE-1 by this compound has been shown to have cardioprotective effects.[1]
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Inhibition of NHE-1 by this compound blocks the increase in intracellular sodium and pH.
By providing this detailed guidance, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that groundbreaking research can be conducted without compromising the well-being of researchers or the environment.
References
- 1. medkoo.com [medkoo.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Safe Chemical Waste Disposal [fishersci.com]
- 4. Translocation of the Na+/H+ exchanger 1 (NHE1) in cardiomyocyte responses to insulin and energy-status signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the cardiac Na⁺/H⁺ exchanger in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


